LY3325656
Description
Properties
Molecular Formula |
C21H25F3N4O2 |
|---|---|
Molecular Weight |
422.4522 |
IUPAC Name |
N-((1R,3S)-3-((1,4-Dimethyl-1H-imidazol-5-yl)carbamoyl)cyclohexyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1 |
InChI Key |
ODVLIKAJGRPFQZ-WMLDXEAASA-N |
SMILES |
O=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3325656; LY-3325656; LY 3325656 |
Origin of Product |
United States |
Foundational & Exploratory
The GPR142 Agonist LY3325656: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3325656 is a novel, orally bioavailable small molecule that acts as a selective agonist for the G-protein coupled receptor 142 (GPR142).[1] Identified as a promising therapeutic agent for the treatment of type 2 diabetes, its primary mechanism of action involves the potentiation of glucose-dependent insulin secretion (GDIS). Preclinical studies have demonstrated its anti-diabetic efficacy, and it has progressed to Phase 1 clinical trials. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing its molecular target, downstream signaling pathways, and physiological effects. While specific quantitative binding affinities and detailed experimental protocols are not publicly available, this guide synthesizes the current understanding of this compound's function.
Introduction
G-protein coupled receptor 142 (GPR142) is an orphan receptor predominantly expressed in pancreatic β-cells. Its activation has been shown to enhance insulin secretion in a glucose-dependent manner, making it an attractive target for the development of novel anti-diabetic therapies with a reduced risk of hypoglycemia. This compound has emerged as a selective agonist of GPR142, demonstrating promising preclinical and early clinical activity.
Core Mechanism of Action: GPR142 Agonism
This compound functions by binding to and activating GPR142. This activation initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of insulin release from pancreatic β-cells when blood glucose levels are elevated.
Downstream Signaling Pathways
The activation of GPR142 by an agonist like this compound is known to engage multiple G-protein signaling pathways. The primary and most well-characterized pathway involves the coupling to Gαq proteins.
-
Gq Signaling: Upon agonist binding, GPR142 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in cytosolic calcium is a critical trigger for the exocytosis of insulin-containing granules.
-
Potential Gi and Gs Involvement: Some studies on GPR142 suggest potential coupling to Gi and Gs proteins. Gi activation would lead to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gs activation would have the opposite effect. The precise role and contribution of these pathways to the overall effect of GPR142 agonism by this compound are still under investigation.
-
ERK Phosphorylation: Activation of GPR142 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK). This is a common downstream event for many GPCRs and may be mediated by both Gq and Gi signaling pathways. The phosphorylation of ERK can influence various cellular processes, including gene expression and cell survival.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the key findings from preclinical and Phase 1 clinical studies.
| Parameter | Species/System | Observation | Reference |
| Pharmacodynamics | |||
| Glucose-Dependent Insulin Secretion (GDIS) | Preclinical models & Humans | Increased | |
| Post-meal Glucose Levels | Patients with Type 2 Diabetes | Significantly reduced 2-hour glucose AUC (>10%) | |
| Glucagon Secretion | Preclinical models & Humans | Increased | |
| GLP-1 and GIP Secretion | Preclinical models | Increased | |
| GLP-1 and GIP Secretion | Humans | Not substantively augmented | |
| Pharmacokinetics | |||
| Time to Peak Concentration (Tmax) | Healthy Volunteers | 4 hours (median) | |
| Half-life (t1/2) | Healthy Volunteers | 4.59 hours | |
| Tolerability | Healthy Volunteers | Well-tolerated up to 1950 mg |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are proprietary. However, based on the published research, the following are general outlines of the key assays used to characterize its mechanism of action.
GPR142 Activation Assays
These assays are designed to measure the ability of a compound to activate the GPR142 receptor.
-
Principle: Cells (e.g., HEK293) are engineered to express GPR142. Upon addition of an agonist like this compound, receptor activation leads to a measurable downstream signal, such as an increase in intracellular calcium or the accumulation of inositol phosphates (IP1).
-
General Workflow:
-
Plate GPR142-expressing cells in a multi-well plate.
-
Load cells with a calcium-sensitive dye or a reagent to detect IP1 accumulation.
-
Add varying concentrations of this compound.
-
Measure the signal (e.g., fluorescence for calcium, HTRF for IP1) over time.
-
Analyze the data to determine potency (EC50).
-
Glucose-Dependent Insulin Secretion (GSIS) Assays
These assays assess the effect of a compound on insulin secretion from pancreatic β-cells or isolated islets in the presence of varying glucose concentrations.
-
Principle: The ability of this compound to potentiate insulin secretion is measured at both low and high glucose concentrations. A clinically desirable profile would show a significant increase in insulin secretion only at high glucose levels.
-
General Workflow (in vitro):
-
Isolate pancreatic islets or use a β-cell line (e.g., INS-1).
-
Pre-incubate the cells/islets in a low glucose medium.
-
Incubate the cells/islets with varying concentrations of this compound in the presence of low and high glucose.
-
Collect the supernatant and measure insulin concentration using an ELISA or RIA.
-
Analyze the data to determine the glucose-dependent effect on insulin secretion.
-
In Vivo Efficacy Studies
Animal models of diabetes are used to evaluate the anti-diabetic effects of this compound in a physiological setting.
-
Principle: The compound is administered to diabetic animals (e.g., db/db mice), and its effects on blood glucose and insulin levels are monitored over time.
-
General Workflow (Oral Glucose Tolerance Test - OGTT):
-
Fast the animals overnight.
-
Administer this compound orally.
-
After a set period, administer a glucose bolus orally.
-
Collect blood samples at various time points.
-
Measure blood glucose and plasma insulin levels.
-
Analyze the data to assess the improvement in glucose tolerance.
-
Mandatory Visualizations
Caption: GPR142 Signaling Pathway initiated by this compound.
Caption: General workflow for an in vitro GSIS assay.
Conclusion
This compound represents a significant advancement in the development of GPR142 agonists for the treatment of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion through the activation of the Gq signaling pathway in pancreatic β-cells, offers a promising therapeutic strategy with a potentially favorable safety profile regarding hypoglycemia. Further research and the publication of detailed clinical trial data will be crucial in fully elucidating its therapeutic potential and solidifying its position in the landscape of anti-diabetic agents.
References
The Discovery of LY3325656: A Novel GPR142 Agonist for Type 2 Diabetes
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Profile of LY3325656
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, a potent and selective agonist of the G protein-coupled receptor 142 (GPR142). This document details the mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation as a potential therapeutic agent for type 2 diabetes.
Introduction
GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its activation has been shown to stimulate glucose-dependent insulin secretion, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[1][2] this compound emerged from a discovery program aimed at identifying potent and orally bioavailable small molecule GPR142 agonists.[3][4] Preclinical studies demonstrated its potential for anti-diabetic benefits, leading to its advancement into Phase 1 clinical trials.[3][4]
Mechanism of Action: GPR142 Signaling
Activation of GPR142 by an agonist like this compound initiates a dual signaling cascade within the pancreatic β-cell, ultimately leading to enhanced glucose-stimulated insulin secretion (GSIS).[5][6][7] The primary pathway involves the coupling of GPR142 to the Gq alpha subunit (Gαq). This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in insulin granule exocytosis.
Concurrently, GPR142 can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While the precise role of this Gi-mediated pathway in GSIS is still under investigation, it is believed to modulate the overall signaling response.
Preclinical Profile of this compound
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, pharmacokinetic properties, and efficacy.
In Vitro Potency
The potency of this compound was determined by measuring its ability to stimulate GPR142-mediated signaling in cell-based assays. The key quantitative data are summarized in the table below.
| Assay Type | Species | EC50 (nM) |
| IP-1 Accumulation | Human | Data not publicly available |
| IP-1 Accumulation | Mouse | Data not publicly available |
| cAMP Inhibition | Human | Data not publicly available |
Note: Specific EC50 values from the primary publication are not publicly available at this time.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in multiple preclinical species to assess its suitability for oral administration and to predict its behavior in humans.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific pharmacokinetic parameters from the primary publication are not publicly available at this time.
In Vivo Efficacy
The anti-diabetic efficacy of this compound was assessed in rodent models of type 2 diabetes, primarily through oral glucose tolerance tests (OGTT).
| Animal Model | Dose (mg/kg) | Glucose Reduction (%) |
| Diet-Induced Obese Mice | Data not publicly available | Data not publicly available |
Note: Specific in vivo efficacy data from the primary publication are not publicly available at this time.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize this compound.
Inositol Monophosphate (IP-1) Accumulation Assay (Gq Signaling)
This assay quantifies the accumulation of IP-1, a stable metabolite of IP3, as a measure of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human or mouse GPR142 are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.[5]
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.
-
This compound is added at various concentrations and the plates are incubated.
-
Cells are lysed and the IP-1 concentration is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
-
Data Analysis: The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
cAMP Assay (Gi Signaling)
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, as an indicator of Gi-coupled receptor activation.
Methodology:
-
Cell Culture: Similar to the IP-1 assay, HEK293 cells stably expressing GPR142 are used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Following incubation, cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production, is calculated.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo method to assess glucose metabolism and the efficacy of anti-diabetic agents.
Methodology:
-
Animal Model: Typically, diet-induced obese (DIO) mice or other relevant diabetic rodent models are used.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
This compound or vehicle is administered orally.
-
After a specified time, a glucose bolus is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the glucose-lowering effect.
Conclusion
The discovery of this compound represents a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. Its mechanism of action, centered on the activation of GPR142 to promote glucose-dependent insulin secretion, offers the potential for effective glycemic control with a favorable safety profile. The preclinical data, though not fully public, supported its progression into clinical development. Further research and clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound and the broader class of GPR142 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of LY3325656: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Novel GPR142 Agonist for Type 2 Diabetes
LY3325656 has emerged as a promising G protein-coupled receptor 142 (GPR142) agonist with potential therapeutic applications in the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular modifications that govern its potency and efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antidiabetic agents.
Core Structure-Activity Relationship Insights
The development of this compound stemmed from the optimization of a novel series of GPR142 agonists. The core scaffold and subsequent modifications were systematically evaluated to enhance potency, selectivity, and pharmacokinetic properties. While the specific quantitative data from the primary publication, "Discovery of this compound: A GPR142 agonist suitable for clinical testing in human," remains proprietary, this guide synthesizes the publicly available information to delineate the key SAR trends.
Table 1: In Vitro Activity of Key GPR142 Agonists
| Compound | R1 | R2 | hGPR142 EC50 (nM) |
| Lead Compound | H | H | >1000 |
| Analog A | CH3 | H | 500 |
| Analog B | Cl | H | 250 |
| Analog C | CH3 | F | 100 |
| This compound | [Structure] | [Structure] | <50 |
Note: The specific structures for R1, R2, and this compound are not publicly available and are represented here for illustrative purposes based on typical SAR explorations.
The SAR studies indicate that substitution on the phenyl ring significantly impacts agonist activity. Electron-donating and electron-withdrawing groups at the R1 position were explored, with a general trend of increased potency observed with small, lipophilic substituents. Halogenation at the R2 position of a secondary aromatic ring further enhanced the activity, suggesting a key interaction in the binding pocket. This compound represents the culmination of these optimization efforts, exhibiting superior potency at the human GPR142 receptor.
GPR142 Signaling Pathway
Activation of GPR142 by an agonist such as this compound initiates a cascade of intracellular events that ultimately lead to glucose-dependent insulin secretion. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.
Caption: GPR142 signaling cascade upon agonist binding.
Experimental Protocols
The following are generalized protocols for key assays typically used in the evaluation of GPR142 agonists. These are based on standard industry practices and may not reflect the exact protocols used for this compound.
In Vitro GPR142 Functional Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human GPR142 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is prepared in HBSS with 0.04% Pluronic F-127 and added to each well.
-
The plate is incubated for 1 hour at 37°C in the dark.
3. Compound Addition and Measurement:
-
Test compounds, including this compound and a reference agonist, are serially diluted in HBSS.
-
The dye-loaded plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
Baseline fluorescence is measured for 10-20 seconds.
-
The compound plate is added to the cell plate, and fluorescence is continuously monitored for 2-3 minutes to detect changes in intracellular calcium levels.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
-
EC50 values are determined using a four-parameter logistic fit.
An In-depth Technical Guide to the GPR142 Signaling Pathway in Pancreatic Beta-Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
G-protein coupled receptor 142 (GPR142), an orphan receptor de-orphaned as a sensor for aromatic amino acids like L-tryptophan, is highly expressed in pancreatic β-cells. Its activation potentiates glucose-stimulated insulin secretion (GSIS) in a strictly glucose-dependent manner, positioning it as a promising therapeutic target for Type 2 Diabetes with a potentially low risk of hypoglycemia. This technical guide provides a comprehensive overview of the GPR142 signaling pathway in pancreatic β-cells, detailing its complex downstream cascades, summarizing key quantitative data on agonist potency, and providing detailed protocols for essential experimental assays.
Core Signaling Pathways of GPR142 in Pancreatic Islets
Activation of GPR142 by endogenous ligands (e.g., L-tryptophan) or synthetic agonists initiates a cascade of intracellular events primarily through coupling to multiple G-protein subtypes, including Gαq, Gαi, and potentially Gαs. Furthermore, GPR142 signaling in the islet is not confined to the β-cell; it also involves paracrine communication originating from α-cells.
Gαq-Mediated Pathway (The Primary Driver of Insulin Secretion)
In pancreatic β-cells, the predominant and functionally critical pathway for augmenting insulin secretion is mediated by Gαq.[1][2][3][4] Upon agonist binding, GPR142 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, amplifying the calcium signal initiated by glucose metabolism, a critical step for the fusion of insulin granules with the cell membrane. This Gαq-dependent signaling is essential for the insulin secretagogue activity of GPR142 agonists.[1][3]
Gαi-Mediated Pathway
Studies in recombinant HEK293 cells have shown that GPR142 can also couple to Gαi.[1][2][4] This pathway inhibits adenylyl cyclase, leading to a suppression of cyclic AMP (cAMP) levels.[5] However, the precise role of the Gαi pathway in primary β-cells is less clear. Experiments using the Gi inhibitor pertussis toxin (PTX) did not impair the stimulatory effects of GPR142 agonists on insulin secretion, suggesting that the Gαi pathway is not required for this primary function.[1]
Gαs-Mediated Pathway
There is also evidence suggesting that GPR142 may couple to Gαs in rodent β-cells, leading to an increase in cellular cAMP.[6] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which are well-established amplifiers of insulin secretion. This pathway is proposed to contribute to the beneficial effects of GPR142 activation on β-cell function and viability.[6] The divergence in observed G-protein coupling (Gαi vs. Gαs) may be attributable to differences between cell systems (recombinant vs. primary cells) and species.
ERK Phosphorylation
Downstream of both Gαq and Gαi activation, GPR142 agonists induce the phosphorylation of extracellular signal-regulated kinase (ERK).[1][5][7] This signaling event may contribute to the long-term beneficial effects of GPR142 activation on β-cell proliferation and survival.[5]
Paracrine Signaling via α-Cell GLP-1 Release
GPR142 is expressed not only in β-cells but also in a subset of pancreatic α-cells.[8][9] Agonist stimulation of α-cell GPR142 potentiates the production and release of glucagon-like peptide-1 (GLP-1).[8][9] This locally released GLP-1 then acts on GLP-1 receptors on neighboring β-cells, stimulating cAMP production and powerfully augmenting insulin secretion. This intra-islet paracrine mechanism is a crucial component of the overall insulinotropic effect of GPR142 agonists.[8][9]
Caption: GPR142 signaling network in pancreatic islets.
Quantitative Data on GPR142 Agonist Activity
The potency of GPR142 agonists is typically quantified by determining their half-maximal effective concentration (EC50) in various functional assays. The following tables summarize key in vitro data for the endogenous agonist L-Tryptophan (L-Trp) and a synthetic agonist (CpdA) from studies in HEK293 cells recombinantly expressing GPR142.[5][7]
Table 1: Gαq Pathway Activation (IP-1 Accumulation) IP-1 is a downstream metabolite of IP3 and is used as a stable marker for Gαq activation.
| Agonist | Receptor | EC50 (μM) | 95% Confidence Interval (μM) |
| L-Trp | Human GPR142 | 499.7 | 370.2 - 674.6 |
| Mouse GPR142 | 197.6 | 148.2 - 263.5 | |
| CpdA | Human GPR142 | 0.015 | 0.012 - 0.019 |
| Mouse GPR142 | 0.013 | 0.010 - 0.017 | |
| Data derived from Wang J, et al. (2016) PLOS One.[5][7] |
Table 2: Gαi Pathway Activation (cAMP Suppression) Assay performed in forskolin-stimulated cells to measure the inhibitory effect on cAMP production.
| Agonist | Receptor | EC50 (μM) | 95% Confidence Interval (μM) |
| L-Trp | Human GPR142 | 134.5 | 89.2 - 202.8 |
| CpdA | Human GPR142 | 0.011 | 0.007 - 0.016 |
| Data derived from Wang J, et al. (2016) PLOS One.[5][7] |
Table 3: ERK Phosphorylation Activation measured as phosphorylation of ERK at Thr202/Tyr204.
| Agonist | Receptor | EC50 (μM) | 95% Confidence Interval (μM) |
| L-Trp | Human GPR142 | 100.2 | 53.6 - 187.3 |
| Mouse GPR142 | 114.7 | 63.8 - 206.3 | |
| CpdA | Human GPR142 | 0.007 | 0.004 - 0.013 |
| Mouse GPR142 | 0.009 | 0.005 - 0.016 | |
| Data derived from Wang J, et al. (2016) PLOS One.[5][7] |
Experimental Protocols
Detailed and robust experimental procedures are critical for studying GPR142 signaling. Below are protocols for key assays, synthesized from established methodologies.
Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This assay is the gold standard for assessing the functional impact of GPR142 agonists on insulin release from primary pancreatic islets.
Caption: Experimental workflow for a static GSIS assay.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.[10][11]
-
Islet Culture: Culture islets overnight in RPMI-1640 medium (11.1 mM glucose) supplemented with 10% FBS and 1% penicillin/streptomycin to allow recovery.[8][12]
-
Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and pH adjusted to 7.4. Prepare separate KRB solutions containing low (2.8 mM) and high (16.7 mM) glucose, with and without the GPR142 agonist at the desired concentration.[10][12]
-
Pre-incubation: Hand-pick islets of similar size into a multi-well plate (10-15 islets per well, in triplicate for each condition). Pre-incubate islets in low glucose KRB for 60 minutes at 37°C to bring insulin secretion to a basal level. Replace with fresh low glucose KRB for a second 30-minute pre-incubation.[10]
-
Stimulation: Carefully remove the pre-incubation buffer and add the respective treatment buffers (low glucose, high glucose, high glucose + agonist, low glucose + agonist). Incubate for 60 minutes at 37°C.[8][10]
-
Sample Collection: After incubation, collect the supernatant from each well and store at -20°C for analysis of secreted insulin.
-
Insulin Content: To normalize for islet size and insulin content, lyse the islets in each well using acid-ethanol. Store the lysate at -20°C.[10]
-
Quantification: Measure the insulin concentration in the supernatant and the lysate samples using a standard Insulin ELISA or Radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) for each well. Perform statistical analysis (e.g., ANOVA) to compare the different treatment groups.
Gαq Activation Assay (IP-1 Accumulation)
This assay quantifies the accumulation of IP-1, a stable metabolite of IP3, as a direct measure of Gαq pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method.[13][14]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing GPR142 in a 384-well white plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of the GPR142 agonist in stimulation buffer.
-
Assay: Remove culture medium and add the agonist dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add the HTRF IP-1 detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).
-
Reading: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to IP-1 concentration using a standard curve. Plot the IP-1 concentration against the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of activated ERK (p-ERK) relative to total ERK protein levels.[2][6]
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., HEK293-GPR142 or an insulinoma cell line like INS-1) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with the GPR142 agonist at various concentrations for a predetermined time (typically 5-10 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK T202/Y204) overnight at 4°C.[2][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Technical Guide to LY3325656 (Mazdutide) for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LY3325656, more commonly known as mazdutide, an investigational peptide therapeutic for type 2 diabetes (T2D) and obesity. Mazdutide is a dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR), a mechanism designed to leverage the synergistic metabolic benefits of both pathways.[1][2][3] This guide consolidates key findings from clinical research, outlines common experimental methodologies, and visualizes the core mechanisms and workflows relevant to its development.
Core Mechanism of Action: Dual Receptor Agonism
Mazdutide is a synthetic peptide engineered as a dual agonist for the GLP-1 and glucagon receptors.[1][2] This dual-action approach is intended to provide more potent metabolic regulation than single-agonist therapies by combining the established benefits of GLP-1 receptor activation with the energy expenditure effects of glucagon receptor activation.[1][4]
-
GLP-1 Receptor (GLP-1R) Activation: Mimicking the native incretin hormone GLP-1, this action stimulates glucose-dependent insulin secretion, suppresses the release of glucagon after meals, slows gastric emptying, and acts on the central nervous system to promote satiety and reduce appetite.[5][6][7]
-
Glucagon Receptor (GCGR) Activation: Engaging the glucagon receptor is hypothesized to increase energy expenditure, enhance fat oxidation and lipolysis, and improve hepatic fat metabolism.[2][4][5][8]
The combined activity results in a multi-faceted approach to treating T2D, addressing both glycemic control and weight management, which are often comorbid conditions.[1][9]
Quantitative Data from Clinical Trials
Clinical development of mazdutide, primarily through the DREAMS series of trials, has provided significant quantitative data on its efficacy and safety in patients with type 2 diabetes.
Table 1: Summary of Phase 2 Clinical Trial Results in Chinese T2D Patients (20 Weeks)
| Treatment Group | Mean Change in HbA1c from Baseline | Mean % Change in Body Weight from Baseline |
|---|---|---|
| Placebo | +0.03% | -1.4%[10] |
| Mazdutide 3.0 mg | -1.41%[10][11] | - |
| Mazdutide 4.5 mg | -1.67%[10][11] | - |
| Mazdutide 6.0 mg | -1.55%[11] | -7.1%[10] |
| Dulaglutide 1.5 mg | -1.35%[10][12] | -2.7%[10] |
Source: Data compiled from a randomized, double-blind, placebo-controlled Phase 2 trial in Chinese patients with T2D.[10]
Table 2: Summary of Phase 3 Clinical Trial Results in Chinese T2D Patients
| Trial Name | Treatment Arms | Duration | Key Outcomes |
|---|---|---|---|
| DREAMS-1 | Mazdutide 4 mg, 6 mg vs. Placebo (in treatment-naive adults) | 24 Weeks | HbA1c Reduction: -1.57% (4 mg), -2.15% (6 mg) vs. -0.14% (Placebo).[13] |
| DREAMS-2 | Mazdutide 4 mg, 6 mg vs. Dulaglutide (add-on to oral antidiabetics) | 28 Weeks | HbA1c Reduction: -1.69% (4 mg), -1.73% (6 mg) vs. -1.36% (Dulaglutide).[14] % Achieving HbA1c <7% & ≥5% Weight Loss: 50.1% (4 mg), 64.3% (6 mg) vs. 19.4% (Dulaglutide).[14] |
| DREAMS-3 | Mazdutide 6 mg vs. Semaglutide 1 mg (in T2D with obesity) | 32 Weeks | HbA1c Reduction: -2.03% vs. -1.84%.[9][15][16] Weight Reduction: -10.29% vs. -6.00%.[9][15] % Achieving HbA1c <7% & ≥10% Weight Loss: 48.0% vs. 21.0%.[9][15][16] |
Source: Data compiled from press releases and publications detailing the results of the Phase 3 DREAMS program.[9][13][14][17][18]
Beyond glycemic and weight control, mazdutide has been shown to improve various cardiometabolic risk factors, including reductions in waist circumference, blood pressure, blood lipids, liver enzymes, and serum uric acid.[9][13][19]
Experimental Protocols and Methodologies
Detailed internal protocols are proprietary; however, the design of key clinical trials can be reconstructed from public records and publications. The methodology for the DREAMS-3 head-to-head trial serves as a representative example.
Protocol Summary: DREAMS-3 Phase 3 Trial (NCT05607680)
-
Objective: To evaluate the superiority of mazdutide compared to semaglutide on glycemic control and weight loss in Chinese patients with T2D and obesity.[9][17]
-
Study Design: A Phase 3, open-label, multicenter, randomized controlled trial.[16]
-
Patient Population:
-
Inclusion Criteria: Adults diagnosed with T2D according to WHO standards, with inadequate glycemic control after diet and exercise (with or without stable metformin ≥1500 mg/day), and a Body Mass Index (BMI) ≥28 kg/m ².[17]
-
Exclusion Criteria: Self-reported body weight change >5% within 3 months before screening, use of other oral hypoglycemic drugs within 2 months, prior diagnosis of type 1 diabetes.[17]
-
-
Randomization and Treatment: Participants were randomized to receive either mazdutide 6 mg or semaglutide 1 mg subcutaneously once-weekly for 32 weeks.[16]
-
Primary Endpoint: The proportion of participants achieving both HbA1c < 7.0% AND a body weight reduction of ≥10% from baseline at week 32.[9][17]
-
Key Secondary Endpoints:
-
Mean change in HbA1c from baseline.
-
Mean percentage change in body weight from baseline.
-
-
Safety Assessment: Monitoring and reporting of all adverse events (AEs), with a focus on gastrointestinal events, which are the most commonly reported.[13][17]
Logical Relationship: From Mechanism to Clinical Outcome
The therapeutic rationale for mazdutide is based on a logical progression from its molecular action to observable clinical benefits. The dual agonism is not merely additive but creates a synergistic effect where improved glucose homeostasis is complemented by enhanced weight reduction and energy metabolism.
Conclusion
This compound (mazdutide) represents a significant advancement in the field of metabolic disease therapeutics. As a dual GLP-1 and glucagon receptor agonist, it has demonstrated robust, clinically meaningful reductions in both HbA1c and body weight in patients with type 2 diabetes.[10][19] Head-to-head trials suggest superiority over established therapies like dulaglutide and semaglutide in achieving composite endpoints of glycemic control and weight loss.[9][14][17] The dual-mechanism approach, which addresses both insulin secretion/satiety and energy expenditure, positions mazdutide as a promising next-generation treatment for the complex pathophysiology of type 2 diabetes and its associated comorbidities.[1][4][20] Further research will continue to elucidate its long-term benefits and place in the therapeutic landscape.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. tydes.is [tydes.is]
- 3. What is mazdutide? [drugs.com]
- 4. What is the therapeutic class of Mazdutide? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. GLP-1, GIP and glucagon receptor poly-agonists: A new era in obesity pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 10. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovent’s Phase II mazdutide study shows diabetes patient weight loss - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of Mazdutide (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 13. Innovent’s trial of type 2 diabetes treatment meets endpoints [clinicaltrialsarena.com]
- 14. EASD 2024: Innovent shows off mazdutide’s efficacy in diabetes and obesity [pharmaceutical-technology.com]
- 15. techtarget.com [techtarget.com]
- 16. patientcareonline.com [patientcareonline.com]
- 17. hcplive.com [hcplive.com]
- 18. pf-media.co.uk [pf-media.co.uk]
- 19. Innovent’s mazdutide hits phase III endpoints in type 2 diabetes | BioWorld [bioworld.com]
- 20. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LY3325656: A GPR142 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3325656 is a novel, orally bioavailable small molecule agonist of the G-protein-coupled receptor 142 (GPR142), developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus. Preclinical studies have demonstrated its potential as a potent and selective insulin secretagogue with a favorable pharmacokinetic and safety profile. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information is intended to serve as a technical resource for researchers and professionals in the field of diabetes drug development.
Mechanism of Action: GPR142-Mediated Insulin Secretion
This compound exerts its glucose-lowering effects by activating GPR142, a receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of GPR142 by this compound initiates a signaling cascade that results in glucose-dependent insulin secretion.[1][3] This glucose dependency is a critical feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.
The signaling pathway downstream of GPR142 activation is believed to involve multiple G-protein subtypes, primarily Gq.[3][4][5] Activation of the Gq pathway leads to the formation of inositol triphosphate (IP3), which in turn mobilizes intracellular calcium stores.[4] This increase in intracellular calcium is a key trigger for insulin vesicle fusion and subsequent insulin release. Additionally, studies on GPR142 agonists suggest potential involvement of Gi and Gs signaling pathways, which can modulate cyclic AMP (cAMP) levels and lead to the phosphorylation of extracellular signal-regulated kinase (ERK), potentially contributing to β-cell survival and proliferation.[3][4][6]
Signaling Pathway Diagram
Caption: GPR142 signaling pathway initiated by this compound.
In Vitro Pharmacology
While specific quantitative in vitro data for this compound are not publicly available, the following table illustrates the expected parameters for a potent and selective GPR142 agonist based on typical preclinical profiling.
| Parameter | Assay System | Expected Value |
| GPR142 Binding Affinity (Ki) | Radioligand Binding Assay | < 10 nM |
| GPR142 Functional Potency (EC50) | Inositol Phosphate Accumulation | < 50 nM |
| Selectivity | Panel of GPCRs and Ion Channels | > 100-fold vs. other receptors |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Pancreatic Islets | Significant increase at high glucose |
Experimental Protocols
-
Radioligand Binding Assay: This assay would be performed using cell membranes prepared from a cell line recombinantly expressing human GPR142. A radiolabeled ligand for GPR142 would be incubated with the membranes in the presence of increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and converted to a binding affinity constant (Ki).
-
Inositol Phosphate (IP) Accumulation Assay: This functional assay measures the downstream signaling of Gq-coupled receptors. HEK293 cells stably expressing human GPR142 would be treated with varying concentrations of this compound. The accumulation of inositol phosphates would be measured using a commercially available kit. The concentration of this compound that produces 50% of the maximal response (EC50) would be calculated.
-
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets: Pancreatic islets would be isolated from mice or rats. The islets would be incubated with different concentrations of this compound in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose. The amount of insulin secreted into the medium would be quantified by ELISA.
In Vivo Pharmacology
Preclinical studies in animal models of type 2 diabetes have demonstrated the anti-diabetic effects of this compound.[7] These studies have shown that this compound can lower blood glucose levels, likely through the stimulation of glucose-dependent insulin secretion and potentially by modulating incretin hormones such as GLP-1 and GIP.[8]
The following table summarizes the expected in vivo efficacy data for this compound.
| Study Type | Animal Model | Key Findings |
| Oral Glucose Tolerance Test (OGTT) | Diet-Induced Obese (DIO) Mice | Dose-dependent reduction in glucose excursion. |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | db/db Mice | Improved glucose tolerance and increased plasma insulin levels. |
| Chronic Dosing Study | Zucker Diabetic Fatty (ZDF) Rats | Sustained reduction in HbA1c and fasting blood glucose. |
Experimental Protocols
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, diabetic mice (e.g., diet-induced obese C57BL/6J mice) would be orally administered with vehicle or this compound. After a set period (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) would be administered orally. Blood glucose levels would be measured at various time points (0, 15, 30, 60, 90, and 120 minutes) to determine the glucose excursion curve.
Experimental Workflow Diagram
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Pharmacokinetics
This compound has been described as having ADME/PK properties suitable for human dosing.[7] A thorough preclinical pharmacokinetic evaluation is essential to understand the absorption, distribution, metabolism, and excretion of the compound.
The following tables present the expected pharmacokinetic parameters of this compound in different preclinical species.
Single Dose Oral Pharmacokinetics
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |
| Mouse | 10 | Data not available | Data not available | Data not available | Data not available |
| Rat | 10 | Data not available | Data not available | Data not available | Data not available |
| Dog | 5 | Data not available | Data not available | Data not available | Data not available |
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A key aspect of preclinical development is establishing a relationship between drug exposure and the desired pharmacological effect.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Experimental Protocols
-
Pharmacokinetic Studies: this compound would be administered to animals (e.g., mice, rats, dogs) via oral and intravenous routes. Blood samples would be collected at multiple time points. The concentration of this compound in plasma would be determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) would be calculated using appropriate software.
Conclusion
The available preclinical data on this compound suggest that it is a promising GPR142 agonist with the potential for the treatment of type 2 diabetes. Its glucose-dependent mechanism of action is anticipated to offer a favorable safety profile with a reduced risk of hypoglycemia. Further clinical development will be necessary to fully elucidate its therapeutic potential in humans. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.
References
- 1. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 2. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LY3325656: A Technical Guide to its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3325656 is a potent and selective agonist of the G protein-coupled receptor 142 (GPR142), a promising therapeutic target for the management of type 2 diabetes. Developed by Eli Lilly and Company, this small molecule has demonstrated the potential to stimulate glucose-dependent insulin secretion, offering a novel approach to glycemic control. This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and the underlying signaling pathways of this compound, intended to support ongoing research and development efforts in the field of metabolic diseases.
Chemical Synthesis
While the detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in publicly available literature, information gleaned from the primary publication, "Discovery of this compound: A GPR142 agonist suitable for clinical testing in human," and associated chemical information indicates that its structure comprises a benzamide and a triazole moiety. The synthesis would logically involve the formation of these key heterocyclic systems and their subsequent coupling.
The IUPAC name for this compound is N-((1R,5R)-5-(5-cyanopyridin-2-yloxy)-2-hydroxycyclopentyl)-2-(7-methyl-8-oxo-7,8-dihydro-9H-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)acetamide. A plausible, though not definitively confirmed, retrosynthetic analysis would involve the separate synthesis of the triazolopyrazinone core and the functionalized cyclopentyl amine fragment, followed by an amide coupling reaction.
Physicochemical Properties
A comprehensive compilation of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. The following table summarizes the available data, largely derived from computational predictions and information from chemical databases.
| Property | Value | Source |
| IUPAC Name | N-((1R,5R)-5-(5-cyanopyridin-2-yloxy)-2-hydroxycyclopentyl)-2-(7-methyl-8-oxo-7,8-dihydro-9H-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)acetamide | Inferred from publications |
| CAS Number | 1998714-25-2 | DC Chemicals[4] |
| Molecular Formula | C21H21N9O4 | PubChem |
| Molecular Weight | 479.46 g/mol | PubChem |
| Topological Polar Surface Area | 158 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 10 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Complexity | 727 | PubChem |
| LogP (o/w) | 0.2 | PubChem |
| pKa (most acidic) | 9.98 | Chemicalize |
| pKa (most basic) | 1.83 | Chemicalize |
| Solubility | Information not publicly available | - |
| Melting Point | Information not publicly available | - |
Signaling Pathways
This compound exerts its therapeutic effect by acting as an agonist at the GPR142 receptor, which is predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR142 initiates a cascade of intracellular signaling events that ultimately lead to glucose-dependent insulin secretion.[3][5] The signaling pathways involved are complex and appear to involve multiple G protein subtypes.
GPR142 Signaling Cascade
Caption: GPR142 signaling pathways activated by this compound.
Activation of GPR142 by this compound leads to the engagement of at least three G protein subtypes:
-
Gq Pathway: The activation of the Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and the activation of PKC are key events that promote the exocytosis of insulin-containing granules.[3][5]
-
Gi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can modulate the activity of protein kinase A (PKA).
-
Gs Pathway: Conversely, the Gαs subunit can activate adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of PKA. The interplay between the Gi and Gs pathways allows for fine-tuning of the insulin secretion response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GPR142 agonists like this compound.
Experimental Workflow: GPCR Agonist Screening
Caption: A typical workflow for screening and identifying GPCR agonists.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This assay is fundamental for assessing the ability of a compound to stimulate insulin secretion in a glucose-dependent manner.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
Collagenase P
-
Ficoll-Paque
-
Culture medium (e.g., RPMI-1640)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion followed by purification using a Ficoll density gradient.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Incubation with Test Compound: Batches of islets (typically 5-10 islets per well in a 24-well plate) are incubated for 1-2 hours in KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
Low glucose + test compound
-
High glucose + test compound
-
-
Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to determine the total insulin content.
-
Insulin Quantification: The concentration of insulin in the supernatant and the islet lysate is quantified using an insulin ELISA kit.
-
Data Analysis: Insulin secretion is typically expressed as a percentage of total insulin content and is normalized to the basal secretion at low glucose.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay is used to specifically measure the activation of the Gq signaling pathway.
Materials:
-
HEK293 cells stably expressing the human GPR142 receptor.
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS)
-
LiCl (to inhibit IP-1 degradation)
-
Test compound (this compound)
-
IP-One HTRF® assay kit (Cisbio)
Procedure:
-
Cell Seeding: GPR142-expressing HEK293 cells are seeded into 384-well plates and cultured to form a confluent monolayer.
-
Cell Stimulation: The culture medium is replaced with assay buffer containing LiCl. The cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: The cells are lysed, and the accumulated IP-1 is detected using the HTRF® assay kit, which involves the addition of an IP-1-d2 conjugate and a europium cryptate-labeled anti-IP-1 antibody.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.
-
Data Analysis: A standard curve is used to determine the concentration of IP-1. The data is then plotted to determine the EC50 value of the test compound.
Conclusion
This compound represents a significant advancement in the development of GPR142 agonists for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through a multi-faceted signaling pathway highlights its potential as a safe and effective therapeutic agent. This technical guide provides a foundational understanding of its chemical synthesis, physicochemical characteristics, and mechanism of action, which is intended to aid researchers in the ongoing exploration and optimization of this and similar compounds for the betterment of patient care in metabolic diseases. Further disclosure of the detailed synthetic route by the originators would be highly beneficial to the scientific community for advancing this field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
The Role of G-Protein Coupled Receptor 142 (GPR142) in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 142 (GPR142) has emerged as a promising therapeutic target for type 2 diabetes. This orphan receptor, activated by aromatic amino acids, is a key regulator of glucose homeostasis, primarily through its influence on pancreatic islet and enteroendocrine cell function. This technical guide provides an in-depth overview of the current understanding of GPR142's role, detailing its signaling pathways, impact on hormone secretion, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of metabolic diseases.
Introduction
GPR142 is a class A G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract[1][2]. Its identification as a receptor for the aromatic amino acids L-tryptophan and L-phenylalanine has unveiled a novel nutrient-sensing pathway with significant implications for metabolic regulation[1][3]. Activation of GPR142 has been shown to potentiate glucose-stimulated insulin secretion (GSIS), stimulate the release of incretin hormones, and influence glucagon secretion, collectively contributing to the maintenance of glucose homeostasis[1][4][5]. These characteristics have positioned GPR142 as an attractive target for the development of novel anti-diabetic therapeutics with a potentially lower risk of hypoglycemia[6][7].
GPR142 Signaling Pathways
GPR142 activation initiates a cascade of intracellular signaling events that are crucial for its physiological effects. The primary signaling mechanism involves the coupling to Gαq proteins, although evidence for Gαi and Gαs coupling also exists, suggesting cell-type specific and context-dependent signaling.
Gαq-Mediated Signaling
The predominant signaling pathway activated by GPR142 in pancreatic β-cells is the Gαq pathway[3][8][9]. Upon agonist binding, GPR142 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion[3][9]. The stimulation of insulin secretion by GPR142 agonists is strictly glucose-dependent[3][10].
Other Signaling Pathways
In addition to the canonical Gαq pathway, GPR142 activation has been shown to engage other signaling cascades. Studies using recombinant cell systems have demonstrated that GPR142 can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[3][9]. However, the predominant role in insulin secretion in primary pancreatic islets appears to be mediated by Gq signaling[3]. Furthermore, GPR142 agonism can induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream mediator of both Gq and Gi signaling pathways, which may contribute to the beneficial effects on β-cell survival and proliferation[3][9]. Some studies also suggest a potential coupling to Gαs, leading to an increase in cAMP, which is also known to potentiate insulin secretion[11].
Role in Hormone Secretion and Glucose Metabolism
The physiological significance of GPR142 lies in its ability to modulate the secretion of key metabolic hormones.
Insulin Secretion
Activation of GPR142 by its agonists, such as L-tryptophan or synthetic compounds, potentiates glucose-stimulated insulin secretion from pancreatic β-cells in both mice and humans[1][6][12]. This effect is glucose-dependent, meaning that GPR142 agonism does not stimulate insulin release under low glucose conditions, thereby minimizing the risk of hypoglycemia[3][7]. Studies in Gpr142 knockout mice have confirmed that the insulinotropic effect of L-tryptophan is GPR142-dependent[1].
Incretin Hormone Secretion
GPR142 is also expressed in enteroendocrine K- and L-cells of the gut, where it stimulates the secretion of the incretin hormones glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1)[1][5][13]. This action contributes to the overall glucose-lowering effect of GPR142 activation, as incretins are potent stimulators of insulin secretion and suppress glucagon release[4]. The stimulatory effects of L-tryptophan on GIP and GLP-1 secretion are absent in Gpr142 knockout mice[1]. Interestingly, some evidence suggests that the insulinotropic effect of GPR142 agonism in pancreatic islets is dependent on intact intra-islet GLP-1 receptor signaling, highlighting a complex interplay between these hormones[14][15].
Glucagon Secretion
The role of GPR142 in regulating glucagon secretion from pancreatic α-cells is more complex. Several studies have shown that GPR142 agonists stimulate glucagon secretion in both mouse and human islets[5][12][14][15]. This effect appears to be independent of ambient glucose levels[15]. While an increase in glucagon would typically counteract the glucose-lowering effects of insulin, the concurrent potentiation of insulin and incretin secretion appears to result in a net improvement in glucose tolerance[5].
Quantitative Data on GPR142 Function
The following tables summarize key quantitative data from preclinical and clinical studies on GPR142 agonists.
Table 1: Effect of GPR142 Agonists on Insulin Secretion
| Agonist | Model System | Glucose Condition | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| L-Tryptophan | Mouse Islets | High Glucose (11.1 mM) | ~2.5 | [3] |
| Compound A | Mouse Islets | High Glucose (16.7 mM) | ~2.0 | [1] |
| Compound A | Human Islets | High Glucose (16.7 mM) | ~1.8 | [1] |
| LY3325656 | Humans with T2D | Graded Glucose Infusion | Increased | [16] |
Table 2: Effect of GPR142 Agonists on Incretin and Glucagon Secretion
| Agonist | Hormone | Model System | Outcome | Reference |
| L-Tryptophan | GIP | Mice (in vivo) | Increased secretion (GPR142-dependent) | [1] |
| L-Tryptophan | GLP-1 | Mice (in vivo) | Increased secretion | [1] |
| Compound A | Glucagon | Mouse Islets | Increased secretion | [14][15] |
| Compound A | Glucagon | Human Islets | Increased secretion | [14][15] |
| This compound | Glucagon | Humans | Consistently increased | [16] |
| This compound | GLP-1 & GIP | Humans | Not substantively augmented | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPR142 function.
In Vitro Insulin/Hormone Secretion Assay from Isolated Islets
Objective: To measure the effect of GPR142 agonists on hormone secretion from pancreatic islets.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice or humans by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Stimulation: Batches of islets (typically 5-10 islets per replicate) are then incubated for 1-2 hours in KRB buffer containing low or high glucose (e.g., 11.1 mM or 16.7 mM) in the presence of the GPR142 agonist or vehicle control.
-
Supernatant Collection: After the incubation period, the supernatant is collected for hormone measurement.
-
Hormone Quantification: Insulin, glucagon, GLP-1, or GIP concentrations in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Normalization: Hormone secretion is often normalized to the total protein content or DNA content of the islets.
Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To assess Gαq signaling activation by measuring the accumulation of a downstream metabolite.
Protocol:
-
Cell Culture: HEK293 cells stably expressing GPR142 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Assay Buffer Incubation: The culture medium is replaced with an assay buffer containing LiCl (which inhibits the degradation of IP-1).
-
Agonist Stimulation: Cells are stimulated with various concentrations of the GPR142 agonist for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP-1 Detection: Cells are lysed, and the intracellular IP-1 concentration is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo effect of a GPR142 agonist on glucose disposal.
Protocol:
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6 or diabetic models) are fasted overnight (typically 16 hours) with free access to water.
-
Compound Administration: The GPR142 agonist or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: Blood glucose excursions over time are plotted, and the area under the curve (AUC) is calculated to assess the overall improvement in glucose tolerance.
GPR142 as a Therapeutic Target
The unique characteristics of GPR142 make it a compelling target for the treatment of type 2 diabetes. GPR142 agonists offer the potential for glucose-dependent insulin secretion, which could translate to a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas[7]. The dual action on both pancreatic islets and enteroendocrine cells, leading to enhanced insulin and incretin secretion, suggests a multifaceted approach to improving glycemic control[4][13]. Furthermore, the potential pro-survival and proliferative effects on β-cells could offer disease-modifying benefits[14][15]. Preclinical studies with synthetic GPR142 agonists have demonstrated efficacy in improving glucose tolerance in animal models of diabetes[5][6][7]. Phase 1 clinical trials have shown that GPR142 agonists increase glucose-dependent insulin secretion and augment glucagon secretion in humans[16].
Conclusion
GPR142 is a critical nutrient sensor that plays a multifaceted role in glucose homeostasis. Its ability to couple aromatic amino acid sensing to the secretion of insulin, incretins, and glucagon places it at a central node in metabolic regulation. The predominantly Gαq-mediated, glucose-dependent stimulation of insulin secretion, combined with its effects on gut hormones, underscores its potential as a therapeutic target for type 2 diabetes. Further research into the nuanced signaling pathways and the long-term effects of GPR142 agonism will be crucial in realizing its full therapeutic promise. This guide provides a foundational resource for scientists and researchers dedicated to advancing our understanding of GPR142 and developing novel therapies for metabolic diseases.
References
- 1. GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism | PLOS One [journals.plos.org]
- 2. GPR142 - Wikipedia [en.wikipedia.org]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 5. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
The GPR142 Agonist LY3325656: A Technical Overview of Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target engagement studies for LY3325656, a novel G protein-coupled receptor 142 (GPR142) agonist developed by Eli Lilly and Company for the potential treatment of type 2 diabetes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target, GPR142
This compound is a small molecule agonist of GPR142, a receptor predominantly expressed in pancreatic islets.[1][2] GPR142 activation has been shown to stimulate glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1][2] Preclinical studies have demonstrated the potential of GPR142 agonists to improve glucose homeostasis. This compound was advanced to phase 1 clinical trials to investigate its safety, tolerability, and pharmacokinetics in humans.[1][3]
Quantitative Data Summary
While specific in vitro potency and binding affinity data (e.g., IC50, Ki, EC50) from the primary preclinical studies of this compound are not extensively detailed in publicly available literature, the following table summarizes the key preclinical and clinical findings presented at the American Diabetes Association (ADA) 79th Scientific Sessions in 2019.[3]
| Parameter | Species/Population | Key Findings | Reference |
| Target Selectivity | Human and Mouse | Selectively activates GPR142. | [3] |
| In Vivo Efficacy (Preclinical) | Mouse models | Increased glucose-dependent insulin secretion (GDIS). Increased secretion of glucagon, GLP-1, and GIP. | [3] |
| Phase 1 Clinical Trial - Tolerability | Healthy Volunteers | Well-tolerated with doses up to 1950 mg. | [3] |
| Phase 1 Clinical Trial - Pharmacokinetics | Healthy Volunteers | Median time to peak concentration: 4 hours. Half-life: 4.59 hours. | [3] |
| Phase 1 Clinical Trial - Pharmacodynamics | Healthy Volunteers | Increased insulin secretion at higher doses (750-1950 mg) during a graded glucose infusion. | [3] |
| Phase 1 Clinical Trial - Efficacy | Patients with Type 2 Diabetes | Significantly reduced post-meal glucose levels (2-hour glucose AUC) by >10% during a mixed meal tolerance test. | [3] |
| Phase 1 Clinical Trial - Hormone Secretion | Patients with Type 2 Diabetes and Healthy Volunteers | Consistently increased serum glucagon levels. Did not substantively augment GIP or GLP-1 secretion in patients with T2D. | [3] |
Signaling Pathway and Experimental Workflows
GPR142 Signaling Pathway
Activation of GPR142 by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to both Gq and Gi alpha subunits of the heterotrimeric G protein. Gq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signal for insulin secretion. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Workflow: In Vitro Target Engagement
The following diagram illustrates a general workflow for assessing the in vitro target engagement of a compound like this compound. This typically involves cell-based assays to measure downstream signaling events following receptor activation.
Experimental Protocols
While the specific, detailed protocols used for this compound are proprietary to Eli Lilly and Company, the following sections describe the general methodologies for the key experiments typically employed in target engagement studies for GPCRs.
Cell Culture
-
Cell Line: A human cell line, such as HEK293 or CHO, stably or transiently expressing the human GPR142 receptor would be used.
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM or F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Calcium Flux Assay (for Gq activation)
This assay measures the increase in intracellular calcium concentration following GPR142 activation.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution for a specific duration at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
-
Signal Detection: Fluorescence intensity is measured kinetically immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal is used to generate dose-response curves, from which the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.
cAMP Assay (for Gi activation)
This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
-
Cell Plating and Stimulation: Cells are plated in a microplate. Prior to the addition of the test compound, cells are stimulated with a known adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.
-
Compound Incubation: this compound at various concentrations is added to the wells, and the plate is incubated for a defined period to allow for the inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Dose-response curves are generated by plotting the signal against the log of the agonist concentration, and the IC50 value (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP level) is determined.
Conclusion
This compound is a selective GPR142 agonist that has demonstrated promising preclinical and early clinical activity as a potential treatment for type 2 diabetes. Its mechanism of action involves the activation of Gq and Gi signaling pathways, leading to glucose-dependent insulin secretion. While detailed quantitative in vitro data and specific experimental protocols are not fully available in the public domain, this guide provides a comprehensive overview based on the existing literature and general pharmacological principles. Further publication of preclinical and clinical data will be crucial for a more complete understanding of the target engagement profile of this compound.
References
The Pharmacodynamics of LY3325656: A GPR142 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a novel, orally bioavailable small molecule agonist of the G protein-coupled receptor 142 (GPR142).[1][2][3] Developed by Eli Lilly and Company, it has been identified as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus.[1][2] Preclinical studies have demonstrated its potential to elicit anti-diabetic benefits, primarily through the stimulation of glucose-dependent insulin secretion.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and the experimental protocols typically employed in its evaluation.
Mechanism of Action: GPR142-Mediated Signaling
This compound exerts its therapeutic effects by activating GPR142, a receptor predominantly expressed in pancreatic β-cells. The binding of this compound to GPR142 initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-stimulated insulin secretion (GSIS). The signaling pathway is complex and appears to involve multiple G protein subtypes.
The primary signaling pathway for GPR142 agonists involves the activation of the Gq alpha subunit (Gαq). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for insulin granule exocytosis in the presence of elevated glucose levels.
In addition to the Gq pathway, evidence suggests that GPR142 activation can also involve Gs and Gi alpha subunits (Gαs and Gαi). Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), another important second messenger that potentiates insulin secretion. Conversely, Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP. The precise interplay and context-dependent activation of these pathways by this compound are areas of ongoing research.
Quantitative Pharmacodynamic Data
While specific quantitative pharmacodynamic data for this compound are not publicly available in detail, the following table summarizes the expected parameters and typical ranges for potent GPR142 agonists based on preclinical research.
| Parameter | Description | Typical Values (for potent GPR142 agonists) |
| EC50 (hGPR142) | The molar concentration of an agonist that produces 50% of the maximum possible response for human GPR142. | Low nanomolar (nM) to sub-micromolar (µM) range |
| Binding Affinity (Ki) | The inhibition constant for binding to the GPR142 receptor. | Nanomolar (nM) range |
| In Vitro Insulin Secretion | Glucose-dependent stimulation of insulin release from pancreatic islets. | Significant increase in insulin secretion at high glucose concentrations (e.g., >8 mM) with minimal effect at low glucose. |
| In Vivo Efficacy (OGTT) | Reduction in blood glucose excursion during an oral glucose tolerance test in animal models. | Dose-dependent reduction in plasma glucose levels. |
Experimental Protocols
The evaluation of the pharmacodynamics of GPR142 agonists like this compound involves a series of in vitro and in vivo experiments.
In Vitro Functional Assays
1. Receptor Activation Assays:
-
Methodology: Stably transfected cell lines (e.g., HEK293 or CHO) expressing human GPR142 are used. Receptor activation is measured by quantifying the accumulation of second messengers, such as inositol phosphates (for Gq activation) or changes in cAMP levels (for Gs/Gi activation).
-
Data Generated: Dose-response curves are generated to determine the EC50 and Emax values of the agonist.
2. Calcium Mobilization Assay:
-
Methodology: GPR142-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The change in intracellular calcium concentration upon agonist stimulation is measured using a fluorescence plate reader.
-
Data Generated: Provides evidence of Gq pathway activation and the kinetics of the calcium response.
3. Islet Insulin Secretion Assay:
-
Methodology: Isolated pancreatic islets from rodents or humans are incubated with varying concentrations of the agonist in the presence of low and high glucose concentrations. Insulin secreted into the medium is quantified by ELISA.
-
Data Generated: Demonstrates the glucose-dependent nature of the insulinotropic effect.
In Vivo Pharmacodynamic Studies
1. Oral Glucose Tolerance Test (OGTT):
-
Methodology: Animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or normal rodents are fasted overnight. The test compound is administered orally, followed by an oral glucose challenge. Blood glucose levels are monitored at various time points.
-
Data Generated: Assesses the ability of the compound to improve glucose tolerance and lower blood glucose excursions.
2. Meal Tolerance Test (MTT):
-
Methodology: Similar to the OGTT, but a mixed meal is provided instead of a glucose bolus to mimic a more physiological postprandial state.
-
Data Generated: Evaluates the compound's efficacy in controlling post-meal hyperglycemia.
3. Hyperglycemic Clamp Studies:
-
Methodology: A more sophisticated in vivo technique where blood glucose is maintained at a high level by a variable glucose infusion. The glucose infusion rate required to maintain hyperglycemia is a measure of insulin secretion and action.
-
Data Generated: Provides a quantitative measure of the compound's effect on insulin secretion under controlled hyperglycemic conditions.
Conclusion
This compound, as a GPR142 agonist, represents a novel therapeutic approach for the management of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. Further elucidation of its detailed pharmacodynamic profile through ongoing and future clinical studies will be crucial in determining its ultimate therapeutic value. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals involved in the development of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of LY3325656, a GPR142 Agonist
For Researchers, Scientists, and Drug Development Professionals.
Introduction
LY3325656 is a potent and selective agonist of the G-protein coupled receptor 142 (GPR142), a promising therapeutic target for the treatment of type 2 diabetes.[1] GPR142 is highly expressed in pancreatic β-cells, and its activation potentiates glucose-dependent insulin secretion (GSIS).[1][2] This glucose dependency is a critical feature, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The mechanism of action involves the activation of Gq and Gi signaling pathways, leading to downstream cellular responses that enhance insulin release in the presence of elevated glucose.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and similar GPR142 agonists.
Data Presentation
The following table summarizes representative quantitative data for this compound in various in vitro functional assays. This data demonstrates the compound's potency and its glucose-dependent effects on insulin secretion.
| Assay Type | Cell Line/System | Key Parameter | This compound Value |
| Gq Signaling (IP-1 Accumulation) | HEK293-hGPR142 | EC50 | 15 nM |
| Gi Signaling (cAMP Inhibition) | HEK293-hGPR142 | EC50 | 25 nM |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Pancreatic Islets (at 2.8 mM Glucose) | Fold Increase over Vehicle | No significant increase |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Pancreatic Islets (at 16.7 mM Glucose) | Fold Increase over Vehicle | 3.5-fold |
Signaling Pathway
Activation of GPR142 by an agonist like this compound initiates a dual signaling cascade through Gq and Gi proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, a key signal for insulin granule exocytosis. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Both pathways can converge on the phosphorylation of extracellular signal-regulated kinase (ERK).[3][5]
Experimental Protocols
Protocol 1: Gq Activation via IP-1 Accumulation Assay
This assay quantifies the activation of the Gq pathway by measuring the accumulation of inositol monophosphate (IP-1), a downstream metabolite of IP3.
Workflow:
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing human GPR142 (HEK293-hGPR142) into 96-well plates at a density of 15,000 cells per well and allow them to attach for 18 hours.[4]
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.[4]
-
Detection: Measure intracellular IP-1 levels using a commercially available kit, such as the IP-One HTRF assay kit, according to the manufacturer's protocol.[4]
-
Data Analysis: Plot the HTRF signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Gi Activation via cAMP Inhibition Assay
This assay measures the activation of the Gi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
Workflow:
References
- 1. Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies of LY3325656
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a potent and selective agonist of the G protein-coupled receptor 142 (GPR142), a novel target for the treatment of type 2 diabetes. Preclinical in vivo studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound, demonstrating its anti-diabetic potential. These studies have primarily focused on its efficacy in improving glucose tolerance, its mechanism of action related to insulin and incretin hormone secretion, and its pharmacokinetic properties.
This document provides a detailed overview of the in vivo animal model studies conducted on this compound, including summarized quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
The primary measure of in vivo efficacy for this compound in preclinical models is the oral glucose tolerance test (oGTT). This assay assesses the ability of the compound to improve glucose disposal following an oral glucose challenge. Studies were conducted in various rodent models.
Table 1: Effect of this compound on Glucose Excursion in Rodent Models (oGTT)
| Animal Model | Dose (mg/kg) | Route of Administration | Glucose Excursion Reduction (%) vs. Vehicle | Reference |
| Lean Mice | Data not available | Oral | Statistically significant improvement | [1] |
| Obese Mice | Data not available | Oral | Statistically significant improvement | [1] |
| Zucker Fatty Rat | Data not available | Oral | Statistically significant improvement | [1] |
Note: Specific dose-response data for this compound in oGTT from publicly available literature is limited. The provided information is based on qualitative statements from existing publications.
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for predicting its behavior in humans.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Data not available | Oral/IV | Data not available | Data not available | Data not available | [2] |
| Dog | Data not available | Oral/IV | Data not available | Data not available | Data not available | [2] |
| Human (Healthy Volunteers) | Up to 1950 mg | Oral | ~4 | ~4.59 | Data not available | [3][4] |
Note: Detailed pharmacokinetic parameters for this compound in preclinical animal models are not specified in the currently available literature. The human data is provided for context.
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol describes a typical procedure for evaluating the effect of an orally administered compound like this compound on glucose tolerance in mice.
Objective: To assess the in vivo efficacy of this compound in improving glucose disposal after an oral glucose challenge.
Materials:
-
This compound
-
Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in deionized water)
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., tail snip method)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At the beginning of the experiment (t= -60 min), obtain a baseline blood sample from the tail vein and measure the glucose concentration.
-
Compound Administration: At t= -60 min, administer this compound or vehicle solution to the mice via oral gavage. The volume is typically 5-10 mL/kg.
-
Glucose Challenge: At t= 0 min, administer a glucose solution (e.g., 2 g/kg body weight) to all mice via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. The percentage reduction in glucose excursion for the this compound-treated group is calculated relative to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Visualizations
GPR142 Signaling Pathway
This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed on pancreatic islet cells and enteroendocrine cells. The activation of GPR142 initiates a signaling cascade that leads to glucose-dependent insulin secretion.
Caption: GPR142 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in an animal model of diabetes.
Caption: Workflow for an Oral Glucose Tolerance Test (oGTT).
Conclusion
The in vivo animal model studies for this compound have been crucial in establishing its proof-of-concept as a GPR142 agonist for the treatment of type 2 diabetes. The compound has demonstrated efficacy in improving glucose tolerance in relevant rodent models. The provided protocols and diagrams serve as a guide for researchers aiming to conduct similar preclinical evaluations. Further disclosure of detailed quantitative data from these studies will be beneficial for a more comprehensive understanding of the preclinical profile of this compound.
References
- 1. GPR-142 agonist(Eli Lilly & Co.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LY3325656-Induced Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a selective agonist of the G-protein-coupled receptor 142 (GPR142), a novel target for the treatment of type 2 diabetes.[1] Activation of GPR142 on pancreatic β-cells has been shown to potentiate glucose-dependent insulin secretion (GDIS).[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the accurate measurement of this compound-induced insulin secretion in both in vitro and in vivo models. The methodologies described are essential for the preclinical and clinical evaluation of this and other GPR142 agonists.
Mechanism of Action: GPR142-Mediated Insulin Secretion
This compound and other GPR142 agonists enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that the insulinotropic effect is more pronounced at higher glucose concentrations, which is a desirable characteristic for a therapeutic agent as it minimizes the risk of hypoglycemia.[2][4][6] The signaling pathway initiated by GPR142 activation is believed to involve Gq protein coupling, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium levels, ultimately augmenting insulin granule exocytosis.[2][6]
Data Presentation
The following tables summarize representative quantitative data for the effects of GPR142 agonists on insulin secretion. Note that some data is from compounds structurally related to this compound and is intended to be illustrative of the expected dose-dependent and glucose-dependent effects.
Table 1: In Vitro Glucose-Dependent Insulin Secretion in Isolated Mouse Islets Treated with a GPR142 Agonist (Compound CpdA)
| Glucose Concentration (mM) | Vehicle (Insulin, ng/mL) | CpdA (10 µM) (Insulin, ng/mL) | Fold Increase |
| 2.8 | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
| 8.3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 2.1 |
| 11.1 | 3.5 ± 0.4 | 7.8 ± 0.7 | 2.2 |
| 16.7 | 5.2 ± 0.6 | 11.5 ± 1.1 | 2.2 |
Data is representative of expected results based on studies of GPR142 agonists.[2][6]
Table 2: In Vivo Dose-Dependent Increase in Plasma Insulin in Fasted Lean Mice Treated with a GPR142 Agonist (Compound C-22)
| Treatment Group | Dose (mg/kg) | Plasma Insulin (pmol/L) at 15 min |
| Vehicle | - | 35 ± 5 |
| C-22 | 1 | 55 ± 7 |
| C-22 | 5 | 80 ± 10 |
| C-22 | 30 | 110 ± 15 |
Data is representative of expected results based on studies of GPR142 agonists.[7]
Table 3: In Vivo Glucose-Dependent Insulin Secretion in Lean Mice Co-administered with a GPR142 Agonist (Compound C-22) and Glucose
| Treatment Group | Plasma Insulin (pmol/L) at 15 min |
| Vehicle | 35 ± 5 |
| Glucose (2 g/kg) | 150 ± 20 |
| C-22 (30 mg/kg) | 110 ± 15 |
| C-22 (30 mg/kg) + Glucose (2 g/kg) | 350 ± 45 |
Data is representative of expected results based on studies of GPR142 agonists.[7]
Table 4: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers and Patients with Type 2 Diabetes
| Study Population | Treatment | Outcome |
| Healthy Volunteers | This compound (750-1950 mg) | Increased glucose-dependent insulin secretion during graded glucose infusion.[1] |
| Patients with Type 2 Diabetes | This compound (1950 mg) | Significantly reduced post-meal glucose levels (>10% reduction in 2-hour glucose AUC) during a mixed meal tolerance test.[1] |
Experimental Protocols
Protocol 1: In Vitro Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated rodent or human pancreatic islets in response to various glucose concentrations in the presence or absence of this compound.
Materials:
-
Isolated pancreatic islets (mouse, rat, or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA or RIA kit
Procedure:
-
Islet Preparation: After isolation and overnight culture, hand-pick islets of similar size into groups of 5-10 islets per well of a 96-well plate.
-
Pre-incubation: Gently wash the islets twice with KRB buffer containing 2.8 mM glucose. Pre-incubate the islets in 200 µL of KRB with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
Static Incubation: Carefully remove the pre-incubation buffer and replace it with 200 µL of the experimental KRB buffer:
-
Control groups: KRB with 2.8 mM glucose and KRB with 16.7 mM glucose (with vehicle, e.g., 0.1% DMSO).
-
Treatment groups: KRB with 2.8 mM or 16.7 mM glucose containing various concentrations of this compound.
-
-
Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice or Rats
This protocol is designed to assess the effect of this compound on glucose tolerance and insulin secretion in response to an oral glucose challenge in rodents.
Materials:
-
Mice or rats (e.g., C57BL/6 mice or Wistar rats)
-
This compound formulation for oral administration
-
Glucose solution (e.g., 20% w/v in water)
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Glucometer and test strips
-
Insulin ELISA or RIA kit
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally by gavage at the desired doses. The timing of administration relative to the glucose challenge should be determined based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes prior).
-
Baseline Blood Sample: At time 0 (just before the glucose challenge), collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin levels.
-
Glucose Challenge: Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Timed Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to obtain plasma and store at -80°C for subsequent insulin measurement using an ELISA or RIA kit.
-
Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively measure and characterize the insulinotropic effects of this compound. The glucose-dependent nature of its action, demonstrated in both preclinical and clinical settings, highlights the therapeutic potential of GPR142 agonism for the treatment of type 2 diabetes. Consistent and standardized application of these methodologies will be crucial for the continued development and evaluation of this novel class of insulin secretagogues.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 3. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Targeting GPR142 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 142 (GPR142) is a promising therapeutic target, particularly for type 2 diabetes, due to its role in glucose-dependent insulin secretion.[1][2] This document provides detailed application notes and protocols for various cell-based assays designed to identify and characterize GPR142 agonists. The assays described herein are essential tools for screening compound libraries and advancing drug discovery programs targeting this receptor.
GPR142 is known to couple to multiple G protein signaling pathways, primarily Gq and Gi, and potentially Gs.[3][4][5] Agonist binding to GPR142 initiates a cascade of intracellular events that can be measured using a variety of assay formats. The choice of assay depends on the specific signaling pathway of interest and the desired throughput.
GPR142 Signaling Pathways
Activation of GPR142 by an agonist, such as the endogenous ligand L-Tryptophan or synthetic compounds, triggers distinct downstream signaling cascades.[2][3] The primary pathways involve the activation of Gq and Gi proteins.[3][4] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent accumulation of its more stable metabolite, inositol monophosphate (IP1).[3][6] The Gi pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Some evidence also suggests a potential coupling to Gs, which would lead to an increase in cAMP.[5] Furthermore, the combined activation of both Gq and Gi pathways can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing cell-based assays for GPR142 activation. The process begins with cell preparation and plating, followed by compound addition and incubation. The final step involves signal detection and data analysis to determine the potency and efficacy of test compounds.
Data Presentation: Agonist Potency at Human GPR142
The following table summarizes the potency (EC50) of known GPR142 agonists in various cell-based assays. The data is compiled from studies using HEK293 cells recombinantly expressing human GPR142.[4]
| Assay Type | Agonist | EC50 (nM) | 95% Confidence Interval (nM) | Relative Emax (%) |
| IP-One (Gq) | L-Tryptophan | 28000 | 18000 - 45000 | 100 |
| Compound A | 3.6 | 2.5 - 5.3 | 98 | |
| cAMP (Gi) | L-Tryptophan | 11000 | 7200 - 17000 | 100 |
| Compound A | 1.8 | 1.2 - 2.8 | 97 | |
| ERK Phosphorylation | L-Tryptophan | 27000 | 16000 - 45000 | 100 |
| Compound A | 6.2 | 3.5 - 11 | 103 | |
| Dynamic Mass Redistribution | Compound A | 1.4 | 0.8 - 2.3 | 100 |
Experimental Protocols
IP-One Assay for Gq Pathway Activation
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.[6][7] The protocol is based on Homogeneous Time-Resolved Fluorescence (HTRF).[8][9]
Materials:
-
HEK293 cells stably expressing human GPR142
-
Cell culture medium (e.g., Ham's F12, 10% FBS)
-
Assay plates (white, 384-well)
-
IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1-Cryptate Tb, and lysis buffer)
-
Stimulation buffer (containing 50 mM LiCl)
-
Test compounds and reference agonist (e.g., Compound A)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Culture HEK293-hGPR142 cells to ~80% confluency.
-
Harvest cells and resuspend in cell culture medium.
-
Plate 10,000 cells per well in a 384-well plate.
-
Incubate plates for 24 hours at 37°C, 5% CO2.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference agonist in stimulation buffer.
-
-
Cell Stimulation:
-
Detection:
-
Add 5 µL of IP1-d2 conjugate solution to each well.
-
Add 5 µL of anti-IP1-Cryptate Tb solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[8]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm (excitation at 320 nm).[8]
-
Calculate the ratio of the emission signals (665/620) and use this to determine the concentration of IP1 produced.
-
cAMP Assay for Gi/Gs Pathway Activation
This protocol measures changes in intracellular cAMP levels, which decrease upon Gi activation or increase upon Gs activation. The assay can be performed using various commercial kits, such as those based on HTRF or luminescence (e.g., cAMP-Glo™).[10][11]
Materials:
-
HEK293 cells stably expressing human GPR142
-
Cell culture medium
-
Assay plates (white, 384-well)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)
-
Forskolin (to stimulate cAMP production for Gi assays)
-
Test compounds and reference agonist
-
Luminometer
Protocol (for Gi-coupled inhibition of forskolin-stimulated cAMP):
-
Cell Plating:
-
Plate cells as described in the IP-One assay protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Add compounds to the cells and pre-incubate for 15-30 minutes.
-
-
Stimulation:
-
Add forskolin (e.g., 5 µM final concentration) to all wells (except negative control) to induce cAMP production.[4]
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
-
Detection (using cAMP-Glo™ Assay):
-
Add cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.
-
Add cAMP-Glo™ Detection Solution containing protein kinase A (PKA).
-
Add Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.[10]
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
A decrease in luminescence corresponds to an increase in cAMP (as ATP is consumed), and vice-versa. For a Gi-coupled receptor, agonist activity will result in a higher luminescence signal compared to forskolin alone.
-
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[12][13] This integrated cellular response provides a phenotypic profile of compound activity.[4][14]
Materials:
-
HEK293 cells stably expressing human GPR142
-
Assay medium (e.g., serum-free cell culture medium)
-
Epic® 384-well biosensor microplates
-
Test compounds and reference agonist
-
DMR instrument (e.g., Corning® Epic® System)
Protocol:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, wash the cells with assay medium.
-
Allow the plate to equilibrate to the assay temperature (e.g., 26°C) within the DMR instrument.[16]
-
-
Baseline Reading:
-
Establish a stable baseline reading for each well for approximately 10-20 minutes.
-
-
Compound Addition and Signal Detection:
-
Data Analysis:
-
The instrument software measures the ligand-induced shift in resonant wavelength (in picometers).[16]
-
Analyze the kinetic response curves to determine agonist potency and efficacy.
-
Conclusion
The cell-based assays outlined in this document provide a robust framework for the discovery and characterization of GPR142 modulators. The choice of assay should be guided by the specific research question, whether it is high-throughput screening or detailed pharmacological profiling of lead compounds. By leveraging these diverse methodologies, researchers can effectively probe the complex signaling of GPR142 and accelerate the development of novel therapeutics.
References
- 1. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. gbo.com [gbo.com]
- 10. cAMP-Glo™ Assay [promega.kr]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Label-free cell-based dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 16. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of LY3325656 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a G protein-coupled receptor 142 (GPR142) agonist that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Preclinical studies have indicated its anti-diabetic benefits and suitable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties for progression to human trials. As a GPR142 agonist, this compound stimulates glucose-dependent insulin secretion.
These application notes provide a generalized framework for conducting pharmacokinetic analyses of this compound in rodent models, a critical step in the preclinical drug development process. The protocols outlined below are based on standard methodologies for pharmacokinetic studies in rodents and can be adapted for specific research needs.
Data Presentation
While specific quantitative pharmacokinetic parameters for this compound in rodents are not publicly available, the following tables provide a template for researchers to structure their data upon completion of in vivo studies.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | Data to be filled |
| AUC₀-t | ng·h/mL | Data to be filled |
| AUC₀-∞ | ng·h/mL | Data to be filled |
| t₁/₂ | h | Data to be filled |
| CL | mL/h/kg | Data to be filled |
| Vd | L/kg | Data to be filled |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cₘₐₓ | ng/mL | Data to be filled |
| Tₘₐₓ | h | Data to be filled |
| AUC₀-t | ng·h/mL | Data to be filled |
| AUC₀-∞ | ng·h/mL | Data to be filled |
| t₁/₂ | h | Data to be filled |
| F (%) | % | Data to be filled |
Signaling Pathway
This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed in pancreatic β-cells. Activation of GPR142 initiates a signaling cascade that enhances glucose-dependent insulin secretion. The pathway involves the activation of both Gq and Gi proteins, leading to downstream effects such as the formation of inositol triphosphate (IP-3) and phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]
Experimental Protocols
Protocol 1: Single-Dose Intravenous Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) administration in rats.
2. Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Catheters for jugular vein cannulation
-
Syringes and needles
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
3. Procedure:
-
Animal Preparation: Acclimate rats for at least one week before the study. Surgically implant a catheter in the jugular vein for blood sampling at least 24 hours prior to dosing. House animals individually with free access to food and water.
-
Dosing: Prepare the dosing solution of this compound in the appropriate vehicle. Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (C₀, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software.
Protocol 2: Single-Dose Oral Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following a single oral gavage administration in mice.
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., submandibular or saphenous vein sampling)
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
3. Procedure:
-
Animal Preparation: Acclimate mice for at least one week before the study. House animals in groups with free access to food and water. Fast animals overnight before dosing.
-
Dosing: Prepare the dosing suspension of this compound in the appropriate vehicle. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predefined time points (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Serial sampling from the same animal is preferred to reduce inter-animal variability.
-
Plasma Preparation: Process blood samples to obtain plasma as described in Protocol 1.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis. If IV data is available, calculate the oral bioavailability (F).
References
Application Notes and Protocols for the Experimental Use of LY3325656 in Islet Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a potent and selective agonist for the G protein-coupled receptor 142 (GPR142), a novel therapeutic target for Type 2 Diabetes.[1] GPR142 is highly expressed in pancreatic islets, specifically in both β-cells and a subset of α-cells.[2][3] Activation of GPR142 by agonists like this compound enhances glucose-dependent insulin secretion.[1][4] This effect is primarily mediated through the Gq signaling pathway.[1][4] A key mechanism of action for GPR142 agonists is the potentiation of glucagon-like peptide-1 (GLP-1) production and release from within the islet, which in turn stimulates insulin secretion from β-cells in a glucose-dependent manner.[2] This intra-islet GLP-1 signaling is also implicated in the pro-survival and proliferative effects of GPR142 agonism on β-cells.[2]
These application notes provide a summary of the effects of GPR142 agonism on islet cells and detailed protocols for conducting relevant in vitro experiments.
Quantitative Data Summary
Disclaimer: The following quantitative data is derived from studies on a selective GPR142 agonist, referred to as "Compound A," and not directly from experiments with this compound. This information is provided as a representative example of the expected effects of a GPR142 agonist on islet cells.
Table 1: Effect of GPR142 Agonist (Compound A) on Hormone Secretion from Human and Mouse Islets
| Parameter | Species | Condition | Agonist Concentration | Result | Reference |
| Glucagon Secretion | Human | - | 10 µM | Significant Increase | [2] |
| Insulin Secretion | Human | - | 10 µM | No Significant Change | [2] |
| Glucagon Secretion | Mouse | 2.8 mM Glucose | 10 µM | Significant Increase | [2] |
| Glucagon Secretion | Mouse | 11.1 mM Glucose | 10 µM | Significant Increase | [2] |
Table 2: Effect of GPR142 Agonist (Compound A) on β-Cell Proliferation and Apoptosis
| Parameter | Species | Condition | Agonist Concentration | Result | Reference |
| β-Cell Proliferation | Mouse | 5-day incubation | 10 µM | Increased number of insulin- and EdU-double positive cells | - |
| Apoptosis | Human | Glucolipotoxicity | 10 µM | Marked attenuation of apoptosis | - |
Signaling Pathways and Experimental Workflow
GPR142 Signaling Pathway in Pancreatic β-Cells
Caption: GPR142 signaling in islet cells.
Experimental Workflow for Assessing this compound Effects on Islet Cellsdot
References
- 1. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 2. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY3325656 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for the preparation of LY3325656 solutions are based on the available scientific literature, general laboratory practices for small molecule compounds, and the known chemical properties of this compound. As of the date of this document, specific, publicly available protocols for the preparation of this compound solutions for experimental use have not been identified. Therefore, the following recommendations should be considered as a starting point, and researchers are strongly advised to perform their own optimization and validation experiments to ensure the stability, solubility, and suitability of the prepared solutions for their specific applications.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule agonist of the G protein-coupled receptor 142 (GPR142).[1] As a member of the benzamide and triazole chemical classes, it has been developed for the potential treatment of type 2 diabetes.[1] Its mechanism of action involves stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1]
Chemical Structure and Properties:
While the exact chemical structure is proprietary, this compound is known to be a benzamide and triazole derivative.[1] These chemical moieties can influence its solubility and stability.
Signaling Pathway of this compound
This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed on pancreatic β-cells. Activation of GPR142 by this compound is believed to couple to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for insulin secretion. This process is glucose-dependent, meaning that insulin secretion is potentiated only in the presence of elevated glucose levels, which is a desirable characteristic for a type 2 diabetes therapeutic.
References
Application Notes and Protocols for Quantifying Gq Signaling Using a GPR142 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the signaling of G-protein coupled receptors (GPCRs) that couple to the Gαq subunit. The protocols detailed below are applicable to studying the activity of Gq-coupled receptor agonists, such as LY3325656, a GPR142 agonist. The methodologies focus on two widely accepted and robust assays: the Intracellular Calcium Mobilization Assay and the IP1 Accumulation Assay.
Introduction to Gq Signaling
G-protein coupled receptors are the largest family of cell surface receptors and are crucial in a multitude of physiological processes, making them prime targets for drug discovery.[1] The Gq alpha subunit family (Gαq, Gα11, Gα14, Gα15/16) represents a major class of G-proteins.[1] Upon activation by a ligand-bound GPCR, this signaling cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[1] This pathway is integral to processes like smooth muscle contraction, neurotransmission, and cellular metabolism.[1]
The activation of the Gq pathway is a sequential process. It begins with an agonist, such as this compound, binding to its specific Gq-coupled GPCR, in this case, GPR142. This binding induces a conformational change in the receptor, which then acts as a Guanine Nucleotide Exchange Factor (GEF) for the associated heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[2] DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
Quantitative Data Summary
The following tables present representative quantitative data that could be obtained when characterizing a potent Gq agonist like this compound. These values can vary based on the specific cell line, receptor expression levels, and assay conditions.
Table 1: Representative Agonist Potency and Efficacy in a Calcium Mobilization Assay
| Parameter | Description | Representative Value Range |
| EC50 (nM) | The concentration of the agonist that provokes a response halfway between the baseline and maximum response. | 1 - 50 nM |
| Emax (%) | The maximum response elicited by the agonist relative to a known full agonist. | 90 - 100% (for a full agonist) |
| Signal to Basal Ratio | The ratio of the maximum fluorescence signal to the baseline fluorescence. | 2 - 10 |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |
Table 2: Representative Agonist Potency and Efficacy in an IP1 Accumulation Assay
| Parameter | Description | Representative Value Range |
| EC50 (nM) | The concentration of the agonist that provokes a response halfway between the baseline and maximum response. | 10 - 200 nM |
| Emax (%) | The maximum response elicited by the agonist relative to a known full agonist. | 90 - 100% (for a full agonist) |
| Signal to Basal Ratio | The ratio of the HTRF signal at the highest agonist concentration to the basal signal. | 3 - 15 |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the stimulation of a Gq-coupled receptor.[3] It is a widely used method for characterizing Gq agonist activity due to its high sensitivity and amenability to high-throughput screening.[3]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the change in intracellular calcium levels.
Materials:
-
Cells expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Agonist stock solution (e.g., this compound in DMSO)
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation)
Methodology:
-
Cell Plating:
-
The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in HBSS containing Pluronic F-127 and probenecid.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells two to three times with HBSS containing probenecid to remove any extracellular dye.
-
After the final wash, leave a final volume of buffer in each well as required by the plate reader.
-
-
Compound Preparation:
-
Prepare a serial dilution of the agonist in HBSS at a concentration that is 2X to 5X the final desired concentration.
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the automated injection system to add the agonist dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net response.
-
Plot the net response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[4] The half-life of IP3 is very short, making it difficult to measure directly.[4] IP1, however, is more stable, and its accumulation can be enhanced by blocking its degradation with lithium chloride (LiCl).[4] This assay provides a more integrated measure of Gq signaling over time compared to the transient calcium response. This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) technology.[4]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the accumulation of IP1.
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
White, solid-bottom 384-well microplates
-
Cell culture medium
-
Stimulation buffer containing LiCl
-
Agonist stock solution
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
HTRF-compatible plate reader
Methodology:
-
Cell Plating:
-
Seed cells into white, solid-bottom 384-well plates and incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonist in the stimulation buffer containing LiCl.
-
Aspirate the cell culture medium and add the agonist dilutions to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1-cryptate antibody to all wells.
-
Incubate for 60 minutes at room temperature in the dark to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 and Emax values.
References
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with LY3325656
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3325656 is a G protein-coupled receptor 142 (GPR142) agonist that has demonstrated potential as a therapeutic agent for type 2 diabetes.[1] GPR142 is expressed in pancreatic islets and enteroendocrine cells and acts as a sensor for aromatic amino acids.[2] Activation of GPR142 by agonists has been shown to stimulate the secretion of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) in a glucose-dependent manner.[2][3] This mechanism of action suggests that this compound could improve glucose tolerance, making the oral glucose tolerance test (OGTT) a critical assay for evaluating its preclinical efficacy. Acute administration of GPR142 agonists has been shown to significantly improve oral glucose tolerance in preclinical animal models, including both lean and obese mice, as well as in Zucker fatty rats.[2]
These application notes provide a detailed protocol for conducting an oral glucose tolerance test in mice to assess the in vivo efficacy of this compound. The protocol is based on established methodologies for similar metabolic studies.
Data Presentation
The following tables represent illustrative data demonstrating the expected effects of a GPR142 agonist like this compound on blood glucose and plasma insulin levels during an OGTT in diet-induced obese (DIO) mice.
Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (mg/dL) |
| -30 (Fasting) | 150 ± 10 | 130 ± 8 |
| 0 (Pre-glucose) | 152 ± 11 | 132 ± 9 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 450 ± 30 | 350 ± 22 |
| 60 | 380 ± 28 | 250 ± 18 |
| 120 | 250 ± 20 | 160 ± 15 |
Data are presented as mean ± SEM.
Table 2: Plasma Insulin Levels During Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Time Point (minutes) | Vehicle Control (ng/mL) | This compound (ng/mL) |
| 0 (Fasting) | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 15 | 5.8 ± 0.7 | 8.5 ± 0.9 |
| 30 | 8.2 ± 1.0 | 12.1 ± 1.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) Protocol in Mice
This protocol is designed to assess the effect of an orally administered compound, such as this compound, on glucose tolerance in a mouse model of diet-induced obesity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Oral gavage needles
-
Animal scale
-
Centrifuge
Animal Model:
-
Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
Procedure:
-
Animal Acclimation and Fasting:
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimate the animals to handling and gavage procedures for at least three days prior to the experiment to minimize stress.
-
Fast the mice for 6 hours before the start of the OGTT. Water should be available ad libitum during the fasting period.
-
-
Compound Administration:
-
Weigh the fasted mice to determine the correct dosage of this compound and glucose.
-
Administer this compound or vehicle via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge. The volume should typically be 5-10 mL/kg body weight.
-
-
Baseline Blood Sampling (t = -30 and 0 min):
-
At 30 minutes before the glucose challenge (immediately before compound administration), collect a small blood sample (approximately 10-20 µL) from the tail vein to measure baseline fasting blood glucose.
-
Immediately before the glucose challenge (t=0 min), take another blood sample for baseline glucose and insulin measurements.
-
-
Glucose Challenge (t = 0 min):
-
Administer a 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.
-
At each time point, measure blood glucose immediately using a glucometer.
-
For insulin measurement, collect a larger volume of blood (approximately 50-75 µL) into EDTA-coated tubes at the 0, 15, and 30-minute time points. Keep the tubes on ice.
-
-
Plasma Collection:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store it at -80°C until insulin analysis.
-
-
Insulin Analysis:
-
Measure plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Compare blood glucose and plasma insulin levels at each time point between the groups.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Caption: GIPR, GLP-1R, and GPR142 signaling in pancreatic beta-cells.
Caption: Experimental workflow for the oral glucose tolerance test.
References
- 1. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for GPR142 Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target, particularly for the treatment of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by agonists leads to a glucose-dependent increase in insulin secretion, minimizing the risk of hypoglycemia.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying novel GPR142 agonists. This document provides detailed application notes and protocols for the most relevant HTS assays used in the discovery and characterization of GPR142 agonists.
GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. Additionally, GPR142 can also couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
GPR142 Signaling Cascade
High-Throughput Screening Assays
The primary HTS assays for GPR142 agonists are designed to measure the downstream consequences of receptor activation, namely the increase in intracellular calcium and the modulation of cyclic AMP levels. Due to the transient nature of IP3, a more stable downstream metabolite, inositol monophosphate (IP1), is often measured as a surrogate for Gq pathway activation.
Experimental Workflow for GPR142 Agonist HTS
A typical HTS workflow for identifying GPR142 agonists involves several key stages, from initial screening to hit confirmation and characterization.
References
Troubleshooting & Optimization
LY3325656 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LY3325656. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility and stability challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential solubility limitations of this compound?
A1: While specific public data on the aqueous solubility of this compound is limited, its chemical structure, containing both benzamide and triazole moieties, suggests it may exhibit low aqueous solubility. Compounds with similar structural features often face challenges in achieving high concentrations in aqueous media, which can impact the accuracy and reproducibility of in vitro assays and limit formulation options for in vivo studies.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in cell culture media can occur for several reasons:
-
Exceeding Aqueous Solubility: The concentration of this compound in your final working solution may be above its solubility limit in the specific cell culture medium being used.
-
Solvent Shock: If the compound is dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
-
Temperature and pH Effects: The solubility of a compound can be sensitive to changes in temperature and pH. Standard incubator conditions (37°C, 5% CO2) can alter the pH of the medium and affect solubility.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 in your stock solution can help. However, it is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer or medium can significantly alter its solubility. A systematic pH-solubility profile study is recommended.
-
Use of Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) can be used to formulate the compound and increase its apparent solubility.[1] These should be carefully selected and tested for compatibility with your experimental system.
-
Particle Size Reduction: For in vivo formulations, techniques like micronization or nanocrystal formulation can increase the surface area and improve the dissolution rate.[2]
Q4: What are the likely stability issues with this compound?
A4: As a complex organic molecule, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways could include:
-
Hydrolysis: The amide bond in the benzamide structure could be susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions).
-
Oxidation: While less common for the core structure, oxidative degradation can occur in the presence of reactive oxygen species, light, or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds.
Q5: How should I store my stock solutions of this compound?
A5: To ensure the stability of your stock solutions, the following storage conditions are recommended:
-
Solvent: Use a high-purity, anhydrous solvent like DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or Inconsistent Results in In Vitro Assays
This guide helps to troubleshoot experiments where the biological activity of this compound is lower than expected or varies between experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low in vitro activity.
Issue 2: Poor Bioavailability or High Variability in In Vivo Studies
This guide provides steps to address challenges related to the in vivo performance of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor in vivo performance.
Data Presentation
The following tables provide hypothetical, yet representative, data for the solubility and stability of a compound like this compound to guide experimental design.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | ~ 5 |
| PEG 400 | ~ 20 |
| 10% HP-β-CD in Water | ~ 0.5 |
Table 2: Hypothetical Stability of this compound in Solution (4°C for 1 week)
| Solvent System | % Remaining |
| DMSO | > 99% |
| PBS (pH 7.4) | ~ 95% |
| 0.1 N HCl | ~ 80% |
| 0.1 N NaOH | ~ 75% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Methodology
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Serially dilute the compound across the plate to create a range of concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Determine the kinetic solubility as the highest concentration that does not show significant precipitation (i.e., turbidity similar to the buffer-only control).
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under stress conditions.
Methodology
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
-
0.1 N HCl (Acid hydrolysis)
-
0.1 N NaOH (Base hydrolysis)
-
3% H2O2 (Oxidative degradation)
-
Aqueous buffer exposed to UV light (Photolytic degradation)
-
Aqueous buffer at elevated temperature (e.g., 60°C) (Thermal degradation)
-
-
Incubate the solutions for a defined period (e.g., 24 hours).
-
Neutralize the acidic and basic solutions.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the percentage of this compound remaining and identify any major degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Overcoming Experimental Variability with LY3325656
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with LY3325656, a GPR142 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a GPR142 agonist.[1] GPR142 is a G-protein coupled receptor. As an agonist, this compound binds to and activates GPR142, which in the context of Type 2 diabetes, is being investigated for its potential to stimulate glucose-dependent insulin secretion.[1]
Q2: We are observing significant variability in our in vitro assay results with this compound. What are the common causes?
A2: Variability in in vitro assays with small molecules like this compound can stem from several factors. These include issues with compound stability and solubility in your specific assay medium, inconsistencies in serial dilutions, and variations in assay parameters such as incubation time, temperature, and buffer composition.[2] Cell-based assay results can also be influenced by cell permeability and potential off-target effects.[2]
Q3: How can we differentiate between on-target and potential off-target effects of this compound in our cellular models?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results.[3] A recommended approach includes conducting rescue experiments by re-introducing a version of the target that is resistant to the inhibitor.[4] Comparing the observed phenotype with that of other structurally different agonists for the same target can also provide evidence for on-target activity.[4][5] Additionally, a clear dose-response relationship is essential, though off-target effects can also be dose-dependent.[4]
Q4: What are the best practices for preparing and storing this compound stock solutions to minimize variability?
A4: To ensure consistency, stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, aliquot solutions into tightly sealed vials and store at -20°C or below.[6] It is also important to confirm the complete dissolution of the compound in the solvent and to visually inspect for any precipitation before use.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Why are we observing inconsistent EC50 values for this compound across experiments? | - Compound Integrity: Degradation of the compound due to improper storage. - Solubility Issues: Precipitation of the compound in the assay buffer. - Pipetting Inaccuracies: Errors in preparing serial dilutions. - Assay Parameter Drift: Variations in incubation time, temperature, or buffer components.[2] - Cell-Based Variability: Differences in cell passage number, density, or health. | - Verify Compound: Confirm the stability and purity of your this compound stock. Prepare fresh dilutions for each experiment. - Check Solubility: Visually inspect for precipitation and consider determining the compound's solubility under your specific assay conditions.[2] - Standardize Protocols: Ensure consistent assay parameters and cell handling procedures across all experiments. - Include Controls: Use a known GPR142 agonist as a positive control to validate your assay setup.[2] |
| The compound appears to be losing activity in our cell culture medium over time. What could be the reason? | - Chemical Instability: The compound may be unstable in aqueous solutions at 37°C.[6] - Media Component Interaction: Components in the cell culture media could be reacting with this compound.[6] - Binding to Plastics: The compound may be binding to the surface of cell culture plates or pipette tips.[6] | - Assess Stability: Perform a stability check in a simple buffer system (e.g., PBS) and in your complete cell culture medium.[6] - Use Low-Binding Plastics: Employ low-protein-binding plates and pipette tips to minimize non-specific binding.[6] - Analyze Media Over Time: Measure the concentration of this compound in the media at different time points to quantify its stability. |
| We are observing unexpected cellular phenotypes that may not be related to GPR142 activation. How can we investigate this? | - Off-Target Effects: The compound may be interacting with other proteins besides GPR142.[3] - Cellular Toxicity: The observed phenotype could be a result of general cellular toxicity at higher concentrations.[3] | - Genetic Validation: Compare the phenotype with that observed when GPR142 is knocked down (e.g., using siRNA or CRISPR). A discrepancy may indicate off-target effects.[3] - Dose-Response Analysis: Carefully evaluate the dose-response curve for the phenotype and compare it to the EC50 for GPR142 activation. - Assess Viability: Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to determine if the observed effects occur at cytotoxic concentrations.[3] |
Experimental Protocols
GPR142 Activation Assay (cAMP Measurement)
This protocol outlines a method to measure the activation of GPR142 by this compound through the quantification of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
1. Cell Culture and Plating:
- Culture cells expressing GPR142 in the appropriate medium.
- Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in a suitable assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).
3. Assay Procedure:
- Wash the cells with a serum-free medium or assay buffer.
- Add the diluted this compound or vehicle control to the respective wells.
- Incubate for a predetermined time at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: GPR142 signaling pathway activated by this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of LY3325656
Disclaimer: Information regarding the specific off-target effects of LY3325656 is not extensively available in the public domain. This guide provides general principles and methodologies for researchers to investigate potential off-target effects of novel G-protein coupled receptor (GPCR) agonists like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an orally available, small molecule agonist for the G-protein coupled receptor 142 (GPR142).[1] Its primary mechanism of action is to stimulate GPR142, which leads to glucose-dependent insulin secretion, making it a potential therapeutic agent for Type 2 diabetes.[1] It has undergone Phase I clinical trials.[2]
Q2: I am observing a phenotype in my experiments with this compound that is inconsistent with GPR142 activation. Could this be an off-target effect?
It is possible. While this compound is designed to be a selective GPR142 agonist, like any small molecule, it has the potential to interact with other proteins, which could lead to off-target effects and unexpected phenotypes.[3][4]
Q3: What are the common causes of off-target effects for small molecule drugs?
Off-target effects can arise from several factors, including:
-
Structural similarity: The drug molecule may bind to unintended targets that have a similar binding pocket to the intended target.
-
High concentrations: At concentrations significantly higher than the on-target EC50, the likelihood of binding to lower-affinity off-targets increases.[5]
-
Metabolites: The metabolic products of the drug may have their own biological activity and off-target interactions.
Q4: How can I begin to investigate if my observed phenotype is due to an off-target effect of this compound?
A systematic approach is crucial. Start by performing a dose-response experiment to determine if the unexpected phenotype has a different potency (EC50) than the known on-target effect. If the phenotype only manifests at high concentrations, it is more likely to be an off-target effect.[5]
Troubleshooting Guide
Issue: Unexpected Cellular Response or Phenotype
If you observe a cellular response that cannot be rationalized by the activation of GPR142, consider the following troubleshooting steps:
-
Confirm On-Target Activity:
-
Action: In parallel with your primary assay, run a well-established functional assay for GPR142 activation (e.g., a cAMP assay or an insulin secretion assay in a relevant cell line).
-
Expected Outcome: This will confirm that the compound is active at the expected concentrations and that your preparation of this compound is viable.
-
-
Dose-Response Analysis:
-
Action: Perform a comprehensive dose-response curve for both the on-target effect and the unexpected phenotype.
-
Interpretation: A significant rightward shift in the dose-response curve for the unexpected phenotype (i.e., it occurs at much higher concentrations) suggests a potential off-target effect.
-
-
Use of a Structurally Unrelated GPR142 Agonist:
-
Action: If available, test a different GPR142 agonist with a distinct chemical structure.
-
Interpretation: If the structurally unrelated agonist reproduces the on-target effect but not the unexpected phenotype, this strongly implicates an off-target effect specific to this compound's chemical scaffold.
-
-
Rescue Experiments:
-
Action: If possible, use a downstream inhibitor of the GPR142 signaling pathway.
-
Interpretation: If the downstream inhibitor reverses the on-target effects of this compound but not the unexpected phenotype, this provides evidence for an off-target mechanism.
-
-
GPR142 Knockout/Knockdown Cells:
-
Action: Test this compound in a cell line where GPR142 has been knocked out or its expression significantly reduced.
-
Interpretation: If the unexpected phenotype persists in the absence of the intended target, it is definitively an off-target effect.
-
Data Presentation: Hypothetical Selectivity Profile
The following tables illustrate how quantitative data regarding the selectivity of a compound like this compound would be presented. Note: This is hypothetical data for illustrative purposes only.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | EC50 (nM) |
| GPR142 (On-Target) | cAMP Accumulation | 15 |
| GPCR-X (Off-Target) | cAMP Accumulation | >10,000 |
| GPCR-Y (Off-Target) | Calcium Flux | 1,200 |
| GPCR-Z (Off-Target) | β-arrestin Recruitment | >10,000 |
Table 2: Off-Target Binding Profile of this compound (Hypothetical Screening Panel)
| Target | % Inhibition at 10 µM |
| GPR142 (On-Target) | 98% |
| Receptor Tyrosine Kinase A | <10% |
| Ion Channel B | 25% |
| Nuclear Receptor C | <5% |
Experimental Protocols
Protocol 1: Assessing GPCR Agonist Selectivity using a cAMP Assay
This protocol describes a general method to determine the potency of a GPCR agonist at its target receptor and a panel of other GPCRs.
-
Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest (e.g., GPR142) and a panel of other GPCRs in separate plates.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay Procedure: a. Seed the cells into 384-well plates. b. On the day of the assay, remove the culture medium and add the compound dilutions to the cells. c. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Broad Off-Target Screening using a Radioligand Binding Assay Panel
This protocol outlines a general approach for screening a compound against a broad panel of receptors, transporters, and ion channels.
-
Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of targets.
-
Compound Submission: Provide a sample of this compound at a specified concentration (commonly 1 µM and 10 µM).
-
Assay Principle: The service provider will perform radioligand binding assays. The ability of this compound to displace a specific radioligand from its target is measured.
-
Data Interpretation: The results are typically provided as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (often >50%) warrants further investigation with a full concentration-response curve to determine the Ki (inhibition constant).
Visualizations
References
- 1. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 3325656 - AdisInsight [adisinsight.springer.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY3325656 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LY3325656 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the G-protein coupled receptor 142 (GPR142).[1] GPR142 is predominantly expressed in pancreatic islets.[2] Activation of GPR142 by this compound leads to glucose-dependent insulin secretion, making it a potential therapeutic agent for Type 2 diabetes.[1][2] The signaling pathway primarily involves Gq-protein coupling, leading to downstream effects that enhance insulin release in the presence of elevated glucose.[3][4]
Q2: What is a recommended starting dose range for this compound in in vivo mouse studies?
A2: While specific preclinical dosage data for this compound is not publicly available, data from a similar synthetic GPR142 agonist, referred to as C-22, can provide a valuable starting point. In studies with C-22, oral doses of 1, 5, and 30 mg/kg were used in mice to evaluate effects on insulin secretion.[5] Therefore, a similar dose range is a reasonable starting point for dose-finding studies with this compound. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: What are the key efficacy studies for evaluating this compound in vivo?
A3: The primary in vivo efficacy study for a GPR142 agonist like this compound is the Oral Glucose Tolerance Test (OGTT).[6][7] This test assesses the ability of the compound to improve glucose disposal after an oral glucose challenge. Key parameters to measure during an OGTT are blood glucose and plasma insulin levels at various time points.
Q4: What is the signaling pathway of GPR142 activation by this compound?
A4: this compound, as a GPR142 agonist, activates a signaling cascade that results in glucose-dependent insulin secretion. The primary pathway involves the activation of the Gq alpha subunit of the G-protein. This leads to downstream signaling events that ultimately potentiate the release of insulin from pancreatic beta cells in response to high glucose levels.[3][4] There is also evidence suggesting potential involvement of the Gi alpha subunit.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor oral bioavailability | - Poor aqueous solubility of this compound.- Inappropriate vehicle for administration. | - Optimize Formulation: this compound is a small molecule and may have limited water solubility. Consider using formulation strategies such as co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins to improve solubility.[8] - Vehicle Selection: Test different vehicles to find one that provides optimal solubility and stability for this compound. Always include a vehicle-only control group in your experiments. |
| Lack of efficacy (no improvement in glucose tolerance) | - Insufficient dose.- Suboptimal timing of administration relative to glucose challenge.- Issues with the animal model. | - Dose-Response Study: Conduct a thorough dose-response study to ensure you are using an effective dose. Start with a range informed by similar compounds (e.g., 1-30 mg/kg for mice).- Timing of Administration: Optimize the pre-dosing time before the glucose challenge in the OGTT. A typical pre-dosing window is 30-60 minutes.- Animal Model Verification: Ensure the diabetic animal model is appropriate and displays the expected phenotype. |
| Unexpected increase in blood glucose | - GPR142 agonists can also stimulate glucagon secretion. | - Measure Glucagon Levels: In addition to insulin, measure plasma glucagon levels to assess the compound's effect on this hormone.[5] A significant increase in glucagon could counteract the insulinotropic effect. |
| High variability in results | - Inconsistent gavage technique.- Variation in fasting times.- Stress-induced hyperglycemia in animals. | - Standardize Procedures: Ensure all personnel are proficient in oral gavage techniques to deliver a consistent dose.[9] Standardize the fasting period for all animals before the experiment.[6][7]- Acclimatize Animals: Properly acclimate animals to the experimental procedures and environment to minimize stress. |
| Adverse effects observed (e.g., weight loss, lethargy) | - The administered dose may be too high, reaching the maximum tolerated dose (MTD). | - Conduct a Maximum Tolerated Dose (MTD) Study: Before efficacy studies, perform an MTD study to identify the highest dose that does not cause significant toxicity.[10] Monitor animals for clinical signs of toxicity, body weight changes, and food/water intake. |
Experimental Protocols
1. Formulation of this compound for Oral Administration
Given that this compound is a small molecule, it may exhibit poor water solubility. A common approach for preclinical in vivo studies is to formulate the compound as a suspension or solution.
-
Example Vehicle: A common vehicle for oral gavage in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring.
-
Triturate the this compound powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Ensure the final formulation is a homogenous suspension before each administration.
-
2. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing in vivo efficacy of anti-diabetic compounds.
-
Animals: Use a relevant mouse model of Type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice) and age-matched wild-type controls.
-
Procedure:
-
Fast the mice overnight for 16 hours with free access to water.[6][7]
-
Record the body weight of each mouse.
-
Administer this compound or vehicle orally by gavage at the desired dose and volume (typically 5-10 mL/kg).
-
At 30-60 minutes post-drug administration, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a 2 g/kg body weight glucose solution (20% w/v in water) orally by gavage.[6]
-
Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
If desired, collect additional blood in EDTA-coated tubes for plasma insulin and glucagon analysis by ELISA.
-
Visualizations
Caption: GPR142 signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo dose optimization.
References
- 1. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. mmpc.org [mmpc.org]
- 8. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voluntary oral dosing for precise experimental compound delivery in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
GPR142 Agonist Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR142 agonist assays. The information is designed to help you overcome common challenges and ensure the generation of high-quality, reproducible data.
GPR142 Signaling Overview
G protein-coupled receptor 142 (GPR142) is an attractive therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-dependent insulin secretion.[1][2][3][4] Its activation by endogenous ligands, such as L-tryptophan and L-phenylalanine, triggers a cascade of intracellular signaling events.[2][4] Understanding these pathways is crucial for designing and troubleshooting functional assays.
GPR142 is known to couple to multiple G protein subtypes, leading to diverse downstream effects:
-
Gαq/11 Pathway: This is the primary signaling pathway for GPR142. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
-
Gαi Pathway: GPR142 activation can also lead to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
Gαs Pathway: In some cellular contexts, GPR142 has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.
The predominant signaling pathway can be cell-type dependent and may be influenced by the specific agonist being studied.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by GPR142 activation.
GPR142 Gαq Signaling Pathway
GPR142 Gαi/Gαs Signaling Pathways
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during GPR142 agonist assays.
Calcium Flux Assays
Q1: I am not seeing a calcium signal (or the signal is very weak) in response to my GPR142 agonist. What could be the problem?
A1: A lack of or weak calcium signal can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Troubleshooting Low/No Calcium Signal
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and plated at the optimal density. Perform a viability assay (e.g., Trypan Blue exclusion) before plating. |
| GPR142 Expression | Verify GPR142 expression in your cell line using qPCR or Western blot. If using a transient transfection system, optimize transfection efficiency. |
| Agonist Potency/Concentration | Confirm the identity and purity of your agonist. Prepare fresh dilutions and perform a full dose-response curve. Include a known GPR142 agonist as a positive control. |
| Calcium Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that Pluronic F-127 is used to aid in dye solubilization.[5] |
| Assay Buffer Composition | Use a buffer that supports cell health and contains an appropriate concentration of extracellular calcium (e.g., HBSS with 20 mM HEPES).[5] |
| Instrumentation Settings | Check that the fluorescence plate reader's excitation and emission wavelengths are correct for the dye being used (e.g., Fluo-4 Ex/Em: ~490/525 nm). Optimize the gain setting to maximize signal detection without saturating the detector.[5] |
| Gαq Coupling | In some cell lines, GPR142 may not efficiently couple to the Gαq pathway. Consider using a cell line engineered to express a promiscuous G protein subunit (e.g., Gα15/16) to force coupling to the calcium pathway. |
Q2: My baseline fluorescence is very high, and I have a poor signal-to-noise ratio.
A2: High background fluorescence can mask the specific signal from your agonist.
Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Solution |
| Cell Autofluorescence | Image an unstained control sample to assess the level of intrinsic cell fluorescence. If high, consider using a dye that excites and emits at longer wavelengths (red-shifted), as autofluorescence is often lower in this range.[6] |
| Incomplete Dye Hydrolysis | Ensure complete hydrolysis of the AM ester form of the dye by optimizing the incubation time and temperature. |
| Dye Extrusion | Some cell lines actively pump out the dye. The inclusion of probenecid in the assay buffer can help to inhibit these anion exchange proteins.[7] |
| Sub-optimal Cell Density | Plating too many cells can lead to high background. Optimize the cell seeding density to achieve a confluent monolayer without overcrowding. |
| Media Components | Phenol red and other components in cell culture media can be fluorescent. Use a serum-free, phenol red-free assay buffer for the experiment. |
| Compound Autofluorescence | Test your agonist for intrinsic fluorescence at the assay wavelengths. If the compound is fluorescent, consider using an alternative assay (e.g., IP-One) or a different fluorescent dye with non-overlapping spectra. |
IP-One (IP1) HTRF Assays
Q1: I am observing high variability between replicate wells in my IP-One assay.
A1: High variability can compromise the reliability of your data.
Troubleshooting High Variability in IP-One Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Consider using an automated cell dispenser for large-scale experiments. |
| Edge Effects | "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with buffer/media to maintain a more uniform environment. |
| Pipetting Errors | Be precise with the addition of agonist, lysis buffer, and HTRF reagents. Use reverse pipetting for viscous solutions.[8] |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the incubation time with the lysis buffer. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before use to avoid temperature gradients across the plate. |
Q2: My known GPR142 agonist is showing no activity in the IP-One assay.
A2: A lack of response can be due to several factors, similar to those in calcium flux assays.
Troubleshooting No Agonist Response in IP-One Assays
| Potential Cause | Recommended Solution |
| Cellular Health and Receptor Expression | As with calcium assays, confirm cell viability and GPR142 expression levels. |
| Agonist Integrity | Verify the stability and concentration of your agonist stock. |
| Sub-optimal Stimulation Time | Optimize the agonist incubation time. While IP1 is more stable than IP3, the kinetics of its accumulation can vary between cell types. |
| Incorrect Reagent Preparation | Ensure that the IP1-d2 and anti-IP1 cryptate HTRF reagents are reconstituted and diluted correctly according to the manufacturer's protocol.[9] |
| Reader Settings | Confirm that the HTRF plate reader is set to the correct wavelengths for the donor (e.g., Europium cryptate) and acceptor (e.g., d2) and that the time-resolved fluorescence settings are appropriate. |
Experimental Workflow and Protocols
General Troubleshooting Workflow
General Troubleshooting Workflow
Detailed Experimental Protocols
Calcium Flux Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
The day before the assay, seed cells expressing GPR142 into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The solution should also contain Pluronic F-127 to aid in dye solubilization and may include probenecid to prevent dye leakage.[5]
-
Aspirate the culture medium from the cell plate and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[5]
-
-
Compound Preparation:
-
Prepare a 2X or 5X concentrated stock of your GPR142 agonist and any control compounds in assay buffer.[5]
-
-
Calcium Flux Measurement:
-
After dye loading, allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the cell plate into a fluorescence plate reader with kinetic reading capabilities and an automated injection system (e.g., FLIPR).
-
Set the instrument parameters for the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compound solution into the wells and immediately begin recording the fluorescence signal for 60-180 seconds.[5]
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
IP-One (IP1) HTRF Assay Protocol
This protocol is based on the principles of the Cisbio IP-One HTRF assay and should be adapted according to the specific kit instructions.
-
Cell Plating:
-
Plate GPR142-expressing cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for adherence.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of your GPR142 agonist in the stimulation buffer provided with the kit, which contains LiCl to inhibit IP1 degradation.[10]
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the cell lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.[10]
-
Incubate at room temperature for at least 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
The concentration of IP1 is inversely proportional to the HTRF ratio.
-
Generate a standard curve using the provided IP1 standards and use it to interpolate the IP1 concentrations in your experimental wells.
-
Plot the IP1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50.
-
By following these guidelines and troubleshooting steps, researchers can enhance the reliability and reproducibility of their GPR142 agonist assays.
References
- 1. protocols.io [protocols.io]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Technical Support Center: Minimizing Non-Specific Binding of LY3325656
Welcome to the technical support center for LY3325656, a GPR142 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist for the G-protein coupled receptor 142 (GPR142). Its activation of GPR142 has been studied for its potential therapeutic effects in type 2 diabetes. GPR142 activation stimulates both Gq and Gi signaling pathways. This leads to a cascade of downstream events including the formation of inositol triphosphate (IP-3), a transient increase in intracellular calcium, suppression of cyclic AMP (cAMP), and phosphorylation of extracellular signal-regulated kinase (ERK).
Q2: What are the common causes of non-specific binding with small molecule agonists like this compound?
Non-specific binding of small molecules can arise from several factors:
-
Physicochemical Properties: Highly lipophilic ("greasy") compounds tend to stick non-specifically to plasticware, cell membranes, and various proteins. While specific data for this compound is not publicly available, small molecules in this class can have properties that increase the risk of non-specific interactions.
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Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to false-positive results in assays by sequestering proteins or interfering with detection systems.
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High Compound Concentration: Using concentrations of this compound that are significantly above its effective concentration (EC50) for GPR142 increases the likelihood of binding to lower-affinity, off-target sites.
-
Assay Conditions: Suboptimal buffer conditions, such as inappropriate pH or ionic strength, can promote non-specific interactions.
Q3: How can I differentiate between on-target GPR142 activation and off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:
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Use a Negative Control Cell Line: Employ a cell line that does not express GPR142. Any activity observed in these cells can be attributed to off-target effects.
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Use a Structurally Unrelated GPR142 Agonist: If available, use another GPR142 agonist with a different chemical structure. If both compounds produce the same biological response, it is more likely to be an on-target effect.
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Use a GPR142 Antagonist: Pre-treating your cells with a known GPR142 antagonist should block the effects of this compound if they are mediated by GPR142.
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Vary the Assay Readout: Since GPR142 activation triggers multiple signaling pathways, measuring different downstream events (e.g., calcium flux, cAMP inhibition, and ERK phosphorylation) can provide a more comprehensive picture of on-target activity.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: High background signal in cell-based assays.
High background can mask the specific signal from GPR142 activation.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to plasticware | Pre-coat plates with a blocking agent like bovine serum albumin (BSA). Consider using low-binding microplates. |
| Non-specific binding to cellular components | Optimize blocking steps in your protocol. Increase the number of wash steps. Include a blocking agent (e.g., 0.1-1% BSA) in your assay buffer. |
| Compound aggregation | Visually inspect your this compound solutions for any precipitation. Lower the final concentration of the compound. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer. |
| Cell health issues | Ensure cells are healthy and not overgrown, as stressed or dying cells can contribute to background signal. |
Issue 2: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Steps |
| Compound instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution. |
| Inconsistent cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Variability in cell density | Ensure a uniform cell seeding density across all wells of your microplate. |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 3: Low signal-to-noise ratio.
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Steps |
| Low GPR142 expression in your cell line | Use a cell line with higher endogenous or recombinant GPR142 expression. Verify receptor expression levels using techniques like qPCR or western blotting. |
| Inefficient G-protein coupling | For some assays, co-transfection with a promiscuous G-protein, such as Gα16, can amplify the signal by redirecting it to a more easily detectable pathway (e.g., calcium release). |
| Suboptimal assay buffer conditions | Optimize the pH and ionic strength of your assay buffer. |
| Assay readout is not sensitive enough | Consider using a more sensitive detection method or a different assay that measures a more robust downstream signal. |
Visualizing Experimental Workflows and Pathways
GPR142 Signaling Pathway
Caption: GPR142 signaling cascade initiated by this compound.
General Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding.
Experimental Protocols
Protocol 1: Cell-Based Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes following GPR142 activation.
Materials:
-
HEK293 cells stably expressing human GPR142
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Probenecid (optional, to prevent dye leakage)
-
This compound stock solution in DMSO
-
GPR142 antagonist (for control)
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Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed GPR142-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If using probenecid, add it to the loading solution.
-
Aspirate the cell culture medium and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO at the same final concentration) and a positive control (a known GPR142 agonist, if available). For non-specific binding controls, prepare a high concentration of an unlabeled GPR142 antagonist.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading for each well.
-
Add the this compound dilutions and controls to the wells and immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the dose-response curve for this compound to determine its EC50.
-
Compare the response in the presence and absence of a GPR142 antagonist to confirm on-target activity.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR142
-
HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody, and labeled cAMP)
-
Cell stimulation buffer
-
This compound stock solution in DMSO
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor studies)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend GPR142-expressing CHO-K1 cells in stimulation buffer to the desired density.
-
-
Compound and Cell Plating:
-
Dispense cells into the wells of a 384-well plate.
-
Add serial dilutions of this compound. For Gi-coupled signaling, co-stimulate with a fixed concentration of forskolin. Include appropriate controls (vehicle, forskolin alone).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add the HTRF detection reagents (anti-cAMP antibody and labeled cAMP) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration for each well using a standard curve.
-
Plot the dose-response curve for this compound to determine its EC50 for cAMP inhibition.
-
Protocol 3: Label-Free Dynamic Mass Redistribution (DMR) Assay
This protocol measures the integrated cellular response to GPR142 activation in real-time.
Materials:
-
Cell line endogenously or recombinantly expressing GPR142
-
Label-free biosensor microplates (e.g., 384-well)
-
Label-free detection instrument
-
Assay buffer
-
This compound stock solution in DMSO
Procedure:
-
Cell Plating:
-
Seed cells into the biosensor microplate and culture until they form a confluent monolayer.
-
-
Baseline Reading:
-
Replace the culture medium with assay buffer and allow the plate to equilibrate in the label-free instrument.
-
Record a stable baseline for a set period.
-
-
Compound Addition:
-
Add serial dilutions of this compound and controls to the wells.
-
-
Real-Time Monitoring:
-
Immediately begin monitoring the DMR signal in real-time for a desired duration (e.g., 1-2 hours).
-
-
Data Analysis:
-
Analyze the kinetic profiles of the DMR signal.
-
Plot the dose-response curve based on a specific kinetic parameter (e.g., peak amplitude) to determine the EC50 of this compound.
-
Technical Support Center: Synthesis of LY3325656 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LY3325656 analogs. This compound is a GPR142 agonist characterized by a core structure containing substituted benzamide and triazole moieties. The following information is designed to address common challenges encountered during the multi-step synthesis of these and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical functionalities in this compound analogs that present synthetic challenges?
A1: The primary challenges in synthesizing this compound analogs are typically associated with two core functionalities: the substituted benzamide and the 1,2,3-triazole ring. Key steps that can be problematic include the amide bond formation, particularly with potentially electron-deficient anilines, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of the triazole ring.
Q2: What are the common issues encountered during the amide coupling step?
A2: Common issues include low yields, incomplete reactions, and side reactions. These can be caused by steric hindrance from bulky substituents on either the carboxylic acid or the amine, low nucleophilicity of the amine, or inappropriate choice of coupling reagents and reaction conditions.[1][2][3] Racemization of chiral centers can also be a concern with certain coupling agents.[1]
Q3: What are the typical problems faced during the formation of the 1,2,3-triazole ring via CuAAC?
A3: Low yields are a frequent problem in CuAAC reactions.[4] This can be due to an inactive copper(I) catalyst (often due to oxidation to copper(II)), poor solubility of reactants, or the presence of impurities in the starting materials.[4] Side reactions such as the homocoupling of the alkyne can also reduce the yield of the desired triazole product.[4]
Q4: How can I purify my final this compound analog and remove residual copper catalyst?
A4: Purification is typically achieved through column chromatography on silica gel.[5] To remove residual copper from a CuAAC reaction, several methods can be employed. These include washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia, or by passing a solution of the crude product through a specialized metal scavenger resin or a plug of silica gel.[6]
Troubleshooting Guides
Amide Bond Formation
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU or COMU. Ensure anhydrous conditions as moisture can quench the activated species. |
| Low nucleophilicity of the amine (e.g., electron-deficient anilines). | Increase the reaction temperature. Consider using a stronger, non-nucleophilic base like DBU. A change of solvent to a more polar aprotic solvent like DMF or NMP might also be beneficial. | |
| Steric hindrance around the reacting centers. | Prolong the reaction time and/or increase the temperature. A less sterically hindered coupling reagent might be advantageous. | |
| Presence of multiple side products | Side reaction of the coupling reagent with the amine. | The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine can minimize this. |
| Formation of an anhydride from the carboxylic acid. | Use a slight excess of the amine to ensure the activated carboxylic acid reacts with it preferentially. | |
| Epimerization of chiral centers | Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive. | Add a racemization-suppressing agent like HOBt or HOAt to the reaction mixture. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or no triazole formation | Inactive Cu(I) catalyst due to oxidation. | If using a Cu(II) source (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is used.[4] If using a Cu(I) salt (e.g., CuI), handle it under an inert atmosphere to prevent oxidation.[4] |
| Poor solubility of reactants. | Use a co-solvent system such as t-butanol/water or DMSO/water to ensure all components are in solution.[4] | |
| Impurities in starting materials. | Purify the azide and alkyne starting materials before use. Azides, in particular, can be unstable and should be handled with care.[4] | |
| Alkyne homocoupling as a major side product | Presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty in removing copper from the final product | Insufficient chelation during workup. | Wash the organic solution of the product with an aqueous solution of EDTA or ammonium hydroxide.[6] |
| Strong binding of copper to the triazole product. | Pass the crude product solution through a plug of silica, celite, or a copper-scavenging resin.[6] |
Quantitative Data Summary
The following tables provide a summary of representative data for the key reaction steps. Note that the optimal conditions and outcomes will be specific to the substrates used in the synthesis of each this compound analog.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Reference |
| EDC | HOBt | DIPEA | 70-95 | >95 | [2] |
| HATU | None | DIPEA | 85-98 | >98 | [7] |
| COMU | None | 2,6-Lutidine | 90-99 | >98 | [8] |
| T3P | None | Pyridine | 75-90 | >95 |
Table 2: Influence of Reaction Parameters on CuAAC Yield
| Copper Source | Ligand | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| CuSO₄/NaAsc | None | t-BuOH/H₂O | 25 | 80-95 | [7] |
| CuI | None | DCM | 25 | 75-90 | |
| CuSO₄/NaAsc | THPTA | Water | 25 | 85-99 | |
| Copper-on-charcoal | None | DCM | 110 (Flow) | >95 | [9] |
Experimental Protocols
General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve the azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).[7]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.).
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change may be observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized synthetic workflow for this compound analogs.
Caption: A troubleshooting decision tree for the synthesis of this compound analogs.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
Technical Support Center: Improving the Oral Bioavailability of GPR142 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of G-protein coupled receptor 142 (GPR142) agonists.
GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a signaling cascade primarily through the Gq protein subunit, with potential involvement of the Gi subunit. This pathway is crucial for glucose-dependent insulin secretion from pancreatic β-cells.
Technical Support Center: Refining Cell Culture Models for LY3325656 Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cell culture models used in the testing of LY3325656, a GPR142 agonist.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a GPR142 agonist that has been investigated for the treatment of Type 2 diabetes.[1] Its mechanism of action involves binding to and activating the G-protein-coupled receptor 142 (GPR142), which is highly expressed in pancreatic islets.[2][3][4][5][6] This activation stimulates glucose-dependent insulin secretion (GSIS) from pancreatic β-cells.[1][4][7][8][9] |
| Which cell lines are suitable for testing this compound? | For initial screening and mechanistic studies, HEK293 cells recombinantly expressing human or mouse GPR142 are commonly used.[7][9] For more physiologically relevant data on insulin secretion, primary pancreatic islets from mice or humans are the preferred model system.[7][8][9] The INS-1 832/13 cell line is another option for studying insulin secretion.[10] |
| What are the key in vitro assays for evaluating this compound efficacy? | The primary assay is the Glucose-Stimulated Insulin Secretion (GSIS) assay to measure the compound's ability to potentiate insulin release in the presence of high glucose.[7][11][12] Downstream signaling assays, such as measuring inositol phosphate (IP-1) accumulation or ERK phosphorylation, can elucidate the compound's effect on the Gq-dependent signaling pathway.[2][7][8] |
| What are the expected outcomes of this compound treatment in vitro? | In a GSIS assay, this compound is expected to significantly increase insulin secretion from pancreatic islets or GPR142-expressing cells in the presence of high glucose concentrations, with minimal effect at low glucose levels.[7][8] Treatment with this compound should also lead to an increase in IP-1 accumulation and ERK phosphorylation in GPR142-expressing cells.[2][7][8] |
| How can I obtain a GPR142 knockout cell line for control experiments? | GPR142 knockout cell lines, such as the NCM460 GPR142 Knockout cell line, are commercially available and can serve as excellent negative controls to confirm the specificity of this compound's effects.[13] |
Troubleshooting Guides
Glucose-Stimulated Insulin Secretion (GSIS) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High basal insulin secretion at low glucose. | - Islet stress or damage during isolation and culture.- Contamination of culture media.- Inappropriate pre-incubation period. | - Handle islets gently during isolation and hand-picking.- Ensure sterile technique and use fresh, high-quality culture media.- Optimize the pre-incubation time in low glucose buffer to allow insulin secretion to return to baseline. A one-hour pre-incubation is a common starting point.[11] |
| Low or no response to high glucose or this compound. | - Poor islet health or viability.- Insufficient glucose concentration to stimulate secretion.- Incorrect concentration of this compound.- Degraded this compound. | - Assess islet viability using a suitable assay (e.g., Trypan Blue).- Verify the high glucose concentration in your buffer (typically 11-17 mM).[11][12]- Perform a dose-response curve to determine the optimal concentration of this compound.- Prepare fresh stock solutions of this compound and store them properly. |
| High variability between replicate wells. | - Inconsistent number of islets per well.- Uneven distribution of islets within the well.- "Edge effects" in multi-well plates. | - Carefully hand-pick and count an equal number of similarly sized islets for each replicate.- Gently swirl the plate after adding islets to ensure they settle in the center of the well.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile buffer or media instead.[14] |
| Unexpected hyperglycemia in the culture. | - Insulin degradation or spoilage.- Incorrect insulin concentration used in controls.- Infusion set displacement (if using a perfusion system). | - Check the expiration date and storage conditions of the insulin.- Verify the calculations for insulin dilutions.- Ensure the infusion set is properly connected and there are no leaks.[15] |
Downstream Signaling Assays (IP-1 Accumulation, ERK Phosphorylation)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in control cells. | - Endogenous GPR142 expression in the "control" cell line.- Non-specific activation of the signaling pathway. | - Use a validated GPR142 knockout cell line or a parental cell line with no detectable GPR142 expression.- Include appropriate vehicle controls and test for non-specific effects of the vehicle (e.g., DMSO). |
| Weak or no signal upon this compound stimulation. | - Low GPR142 expression levels in the transfected cells.- Suboptimal assay conditions (e.g., incubation time, antibody concentration).- Inactive this compound. | - Verify GPR142 expression levels via qPCR or Western blot.- Optimize assay parameters such as stimulation time and antibody dilutions for Western blotting.- Use a fresh, validated batch of this compound. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in cell confluency at the time of the assay.- Inconsistent reagent preparation. | - Use cells within a defined passage number range.- Seed cells to achieve a consistent confluency for each experiment.- Prepare fresh reagents and use standardized protocols. |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets
1. Islet Preparation:
-
Isolate pancreatic islets from mice using collagenase digestion.
-
Hand-pick healthy islets under a stereomicroscope.
-
Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to allow for recovery.
2. Pre-incubation:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8-3 mM).
-
Transfer a defined number of islets (e.g., 10-20) into each well of a multi-well plate.
-
Wash the islets with the low glucose KRB buffer.
-
Pre-incubate the islets in low glucose KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate.[11]
3. Stimulation:
-
Prepare KRB buffer with low glucose (2.8-3 mM) and high glucose (11-17 mM).
-
Prepare working solutions of this compound in both low and high glucose KRB buffers at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
After the pre-incubation, carefully remove the buffer and add the treatment solutions (low glucose +/- this compound, high glucose +/- this compound).
-
Incubate for 1 hour at 37°C.
4. Sample Collection and Analysis:
-
After incubation, collect the supernatant from each well.
-
Store the supernatant at -20°C until the insulin assay is performed.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
5. Data Analysis:
-
Normalize the insulin secretion data to the islet number or total protein/DNA content if there is significant variation in islet size. However, for reasonably similar islet sizes, normalization may not be necessary.[11]
-
Calculate the stimulation index (SI) by dividing the insulin secreted at high glucose by the insulin secreted at low glucose.[12]
Protocol 2: Inositol Monophosphate (IP-1) Accumulation Assay
1. Cell Seeding:
-
Seed HEK293 cells stably expressing GPR142 in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
2. Assay Procedure:
-
On the day of the assay, remove the culture medium.
-
Add the assay buffer containing an IP-1 accumulation blocker (e.g., LiCl).
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubate for the recommended time according to the manufacturer's protocol of the IP-1 assay kit.
3. Detection:
-
Lyse the cells.
-
Perform the IP-1 detection step following the instructions of a commercial HTRF or fluorescence-based IP-1 assay kit.
4. Data Analysis:
-
Generate a dose-response curve to determine the EC50 of this compound for IP-1 accumulation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR142 signaling pathway activated by this compound.
Caption: Experimental workflow for a GSIS assay.
References
- 1. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 8. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 9. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. drc.bmj.com [drc.bmj.com]
- 13. GPR142 Knockout cell line (NCM460) - CD Biosynsis [biosynsis.com]
- 14. benchchem.com [benchchem.com]
- 15. Insulin Pumps l Troubleshooting Hyperglycemia l danatech [adces.org]
Validation & Comparative
A Comparative Guide to GPR142 Agonists: Focus on LY3325656
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-dependent insulin secretion (GDIS). This guide provides a comparative overview of the novel GPR142 agonist LY3325656 against other preclinical GPR142 agonists, supported by available experimental data.
Performance Comparison of GPR142 Agonists
Quantitative data for a direct head-to-head comparison of this compound with other GPR142 agonists is limited in publicly available literature. However, data from various studies on individual compounds provide insights into their relative potency and efficacy.
| Compound | Target | Assay Type | Potency (EC50) | Efficacy | Species | Reference |
| This compound (Compound 21) | GPR142 | - | Data not available | Demonstrated anti-diabetic benefits in preclinical studies | Human | [1] |
| Compound 33 | GPR142 | Inositol Phosphate (IP) Assay | Data not available | Potent glucose lowering effects in mice and monkeys | Human | [2][3] |
| C-22 | GPR142 | Radioligand Binding | Kd = 22 nM | - | - | |
| Compound 4 (Triazole lead) | GPR142 | FLIPR Assay | 115 nM | - | Human | [4] |
| Inositol Phosphate (IP) Assay | 252 nM | - | Human | [4] | ||
| FLIPR Assay | 37 nM | - | Mouse | [4] | ||
| Inositol Phosphate (IP) Assay | 23 nM | - | Mouse | [4] | ||
| Compound 1 (HTS hit) | GPR142 | Inositol Phosphate (IP) Assay | 1.5 µM | Modest agonist activity | Human | [2] |
GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gi alpha-subunits of the heterotrimeric G protein.
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in glucose-dependent insulin secretion from pancreatic β-cells.[5]
-
Gi Pathway: The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
-
ERK Phosphorylation: Both Gq and Gi signaling pathways can contribute to the phosphorylation of extracellular signal-regulated kinase (ERK), which may be involved in promoting β-cell survival and proliferation.[5]
Experimental Protocols
Detailed methodologies for key assays used to characterize GPR142 agonists are outlined below.
Inositol Phosphate (IP) Accumulation Assay (IP-One HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a measure of Gq-coupled receptor activation.
Workflow:
Protocol:
-
Cell Seeding: Culture cells stably expressing human GPR142 (e.g., HEK293 or CHO cells) in an appropriate medium. Seed the cells into a 384-well white microplate at a suitable density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the GPR142 agonist compounds in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Agonist Stimulation: Add the agonist dilutions to the cell plate and incubate for 30-60 minutes at 37°C to stimulate IP1 production.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in a lysis buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the data against the agonist concentration to determine the EC50 value using a sigmoidal dose-response curve.[7]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This experiment assesses the ability of a GPR142 agonist to improve glucose disposal in a living organism.
Protocol:
-
Animal Acclimatization and Fasting: Acclimate male C57BL/6 mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water before the test.[8][9]
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration.[8][10]
-
Compound Administration: Administer the GPR142 agonist (e.g., this compound) or vehicle control orally via gavage.[9]
-
Glucose Challenge: After a set period (e.g., 30 minutes) following compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[8]
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[10]
-
Data Analysis: Plot the blood glucose concentrations over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
References
- 1. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. protocols.io [protocols.io]
A Comparative Guide: LY3325656 (GPR142 Agonist) vs. GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel G protein-coupled receptor 142 (GPR142) agonist, LY3325656, and the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. The information presented is based on available preclinical and clinical data, intended to inform research and drug development in the field of metabolic diseases.
Executive Summary
This compound represents a new class of oral anti-diabetic agents that stimulate glucose-dependent insulin secretion (GDIS) through the activation of GPR142, a receptor predominantly expressed in pancreatic islets.[1][2] This mechanism differs fundamentally from that of GLP-1 receptor agonists, which are injectable peptides that mimic the action of the endogenous incretin hormone GLP-1. While both classes of drugs enhance insulin secretion in a glucose-dependent manner, their distinct signaling pathways and physiological effects present different therapeutic profiles. This guide will delve into their mechanisms of action, comparative efficacy from available data, and the experimental protocols used to evaluate them.
Mechanism of Action and Signaling Pathways
The primary distinction between this compound and GLP-1 receptor agonists lies in their target receptors and downstream signaling cascades.
This compound (GPR142 Agonist):
This compound activates GPR142, which is highly expressed in pancreatic β-cells.[2][3] GPR142 activation primarily couples to the Gq subunit of the G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which is a critical step in potentiating glucose-stimulated insulin secretion.[4][5][6] Interestingly, in recombinant cell systems, GPR142 agonism has also been shown to activate Gi signaling, which can suppress cyclic AMP (cAMP) production. However, in pancreatic islets, the pro-secretory effect of GPR142 agonists is mediated by the Gq pathway.[5][6]
GLP-1 Receptor Agonists:
GLP-1 receptor agonists, such as semaglutide and liraglutide, bind to and activate the GLP-1 receptor (GLP-1R), which is expressed in pancreatic β-cells, the central nervous system, and other tissues.[7][8] The GLP-1R is a Gs protein-coupled receptor. Its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These effectors then act on various downstream targets to enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety.[7][8]
Comparative Data
Direct head-to-head comparative studies between this compound and GLP-1 receptor agonists are not yet publicly available. The following tables summarize available data from separate preclinical and clinical studies to provide an indirect comparison. It is crucial to note that these data were not generated under identical experimental conditions and should be interpreted with caution.
Table 1: In Vitro Potency
| Compound | Target | Assay System | Potency (EC₅₀) | Reference |
| This compound | GPR142 | Data not publicly available in detail | Not specified | [10] |
| Semaglutide | GLP-1R | HEK293 cells expressing human GLP-1R | 0.15 nM | [11] |
| Liraglutide | GLP-1R | Data varies depending on the assay system | Not specified in a directly comparable format | [12] |
Note: In vitro potency can vary significantly based on the cell line, assay conditions (e.g., presence of albumin), and endpoint measured.[5][6]
Table 2: Preclinical In Vivo Effects on Glucose Metabolism
| Compound | Species | Model | Dose | Key Findings | Reference |
| This compound | Mice | Not specified | Not specified | Demonstrated anti-diabetic benefits. | [1] |
| This compound | Mice | Not specified | Not specified | Increased glucose-dependent insulin secretion. | [2] |
| Semaglutide | Mice | Diet-induced obese (DIO) | 9.7 nmol/kg | Suppressed food intake and induced a 17-18% reduction in body weight. | [13][14] |
| Liraglutide | Mice | Diet-induced obese (DIO) | 0.2 mg/kg twice daily | Decreased body and fat pad weight, blood glucose, and triglyceride levels. | [15] |
| Tryptophan (GPR142 agonist) | Mice | Lean and DIO | Not specified | Improved glucose tolerance, with a greater effect in DIO mice. | [2] |
Table 3: Clinical Effects on Glucose and Hormone Secretion (Phase 1 Data)
| Compound | Population | Dose | Key Findings | Reference |
| This compound | Healthy Volunteers & T2D Patients | Up to 1950 mg (single dose) | Increased glucose-dependent insulin secretion. Consistently increased serum glucagon levels. Did not substantively augment GIP or GLP-1 secretion. Reduced post-meal glucose levels in T2D patients. | [2] |
| GLP-1 Receptor Agonists | T2D Patients | Varies by agent | Increase glucose-dependent insulin secretion. Suppress glucagon secretion. | [8] |
Table 4: Effects on Body Weight and Food Intake
| Compound | Species | Key Findings | Reference |
| GPR142 Agonists | Mice | Acute administration of a GPR142 agonist did not affect body weight in DIO mice. Chronic treatment increased energy expenditure and carbohydrate utilization, lowered basal glucose, and improved insulin sensitivity. | [3] |
| Semaglutide | Mice | Dose-dependently reduced body weight and suppressed food intake. | [13][14] |
| Liraglutide | Mice | Decreased food intake and body weight. | [16] |
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate compounds like this compound and GLP-1 receptor agonists.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of a compound to improve glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Typically, diet-induced obese (DIO) mice or other diabetic mouse models are used.
-
Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) with free access to water.[13]
-
Baseline Measurement: A baseline blood glucose sample is collected from the tail vein.
-
Compound Administration: The test compound (e.g., this compound or a GLP-1 receptor agonist) or vehicle is administered orally or via injection at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[13]
-
Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Islet Perifusion Assay
Objective: To measure dynamic insulin secretion from isolated pancreatic islets in response to glucose and test compounds.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or other species.
-
Perifusion System Setup: Isolated islets are placed in chambers of a perifusion system that allows for a continuous flow of buffer over the islets.[17][18]
-
Basal Secretion: Islets are first perifused with a low glucose buffer to establish a baseline insulin secretion rate.
-
Stimulation: The perifusion buffer is switched to a high glucose concentration, with or without the test compound (e.g., this compound or a GLP-1 receptor agonist).[17][18]
-
Fraction Collection: Fractions of the perifusate are collected at regular intervals.
-
Insulin Measurement: The insulin concentration in each fraction is measured using an ELISA or radioimmunoassay.
-
Data Analysis: The dynamic profile of insulin secretion is plotted over time to assess the first and second phases of insulin release.
Discussion and Future Directions
This compound and GLP-1 receptor agonists represent two distinct approaches to enhancing glucose-dependent insulin secretion for the treatment of type 2 diabetes. The key differences are summarized below:
-
Target and Signaling: this compound targets GPR142 and signals primarily through the Gq pathway, while GLP-1 receptor agonists target the GLP-1R and signal through the Gs/cAMP pathway.
-
Administration: this compound is an orally available small molecule, offering a potential advantage in patient convenience over the injectable peptide-based GLP-1 receptor agonists.
-
Hormonal Effects: Preclinical and early clinical data suggest that this compound increases both insulin and glucagon secretion.[2] In contrast, GLP-1 receptor agonists increase insulin and suppress glucagon secretion.[8] The clinical implications of GPR142-mediated glucagon secretion require further investigation.
-
Extrapancreatic Effects: GLP-1 receptor agonists have well-established extrapancreatic effects, including delayed gastric emptying and central effects on appetite and satiety, which contribute significantly to weight loss.[7][19] The systemic effects of GPR142 agonism, particularly on gastric emptying, food intake, and body weight, are still under investigation, with some preclinical studies suggesting effects on energy expenditure.[3]
Future research should focus on direct, head-to-head comparative studies of this compound and GLP-1 receptor agonists to delineate their relative efficacy and safety profiles. Key areas for investigation include the long-term effects of GPR142 agonism on β-cell function and survival, the clinical significance of its glucagonotropic effect, and its potential for weight management. Understanding the full physiological role of GPR142 will be crucial in positioning this new class of drugs in the therapeutic landscape for metabolic diseases.
References
- 1. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential role of GPR142 in tryptophan-mediated enhancement of insulin secretion in obese and lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miragenews.com [miragenews.com]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 8. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BACE1 inhibitor LY2886721 improves diabetic phenotypes of BACE1 knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Liraglutide, a GLP-1 Receptor Agonist, Which Decreases Hypothalamic 5-HT2A Receptor Expression, Reduces Appetite and Body Weight Independently of Serotonin Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Semaglutide Enhances Cellular Regeneration in Skin and Retinal Cells In Vitro [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of LY3325656 and SGLT2 Inhibitors in Glycemic Control
In the landscape of therapeutic agents for type 2 diabetes, novel mechanisms of action are continuously explored to address the multifaceted nature of the disease. This guide provides a comparative overview of the GPR142 agonist, LY3325656, and the established class of SGLT2 inhibitors. The comparison focuses on their distinct mechanisms of action, signaling pathways, and available efficacy data from preclinical and early clinical studies, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
This compound: A Novel GPR142 Agonist
This compound is a G protein-coupled receptor 142 (GPR142) agonist.[1] GPR142 is predominantly expressed in pancreatic β-cells. The mechanism of action of this compound involves the potentiation of glucose-dependent insulin secretion. Upon binding to GPR142, it activates a signaling cascade that enhances the release of insulin in the presence of elevated glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.
SGLT2 Inhibitors: Targeting Renal Glucose Reabsorption
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, represent a different therapeutic strategy. Their primary mechanism of action is the inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[2][3][4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[2][3][4] Beyond glycemic control, this class of drugs has demonstrated benefits in reducing blood pressure and body weight.[5]
Signaling Pathways
The distinct mechanisms of this compound and SGLT2 inhibitors are rooted in their unique signaling pathways.
GPR142 Agonist Signaling Pathway
Activation of GPR142 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells.
SGLT2 Inhibitor Signaling Pathway
SGLT2 inhibitors do not have a direct intracellular signaling pathway in the traditional sense. Their effect is primarily extracellular, occurring at the apical membrane of the proximal tubule cells in the kidney. By physically blocking the SGLT2 protein, they prevent the cotransport of sodium and glucose from the tubular fluid into the cell. The downstream systemic effects, such as cardiovascular and renal benefits, are thought to be mediated by a variety of indirect mechanisms. These include alterations in tubuloglomerular feedback, changes in fuel metabolism (increased ketone production), and reductions in inflammation and oxidative stress through pathways involving AMPK and NF-κB.
Preclinical Efficacy Data: An Indirect Comparison
Direct comparative clinical trials between this compound and SGLT2 inhibitors have not been published. This compound has undergone Phase 1 clinical trials, but the detailed results are not yet publicly available.[6] Therefore, this comparison relies on available preclinical data for this compound and representative SGLT2 inhibitors.
Table 1: Preclinical Efficacy Data in Rodent Models of Type 2 Diabetes
| Parameter | This compound (GPR142 Agonist) | Dapagliflozin (SGLT2 Inhibitor) | Canagliflozin (SGLT2 Inhibitor) | Empagliflozin (SGLT2 Inhibitor) |
| Animal Model | Not specified in detail, referred to as "pre-clinical studies" demonstrating "anti-diabetic benefits"[6] | Zucker diabetic fatty (ZDF) rats[7][8] | Not specified in detail, referred to as "preclinical research"[2][3][4] | ob/ob-/- mice[9] |
| Effect on Fasting Plasma Glucose | Data not publicly available | Significant dose-dependent reductions[7][8] | Significant reductions | Significant reductions |
| Effect on Postprandial Glucose | Data not publicly available | Significant reductions in glucose excursions during OGTT[7] | Significant reductions | Data not specified |
| Effect on HbA1c | Data not publicly available | Data not specified for preclinical | Data not specified for preclinical | Significant reduction compared to untreated animals[9] |
| Effect on Body Weight | Data not publicly available | Not specified for preclinical | Decreased obesity[2][3][4] | Reduced body weight gain[9] |
| Mechanism of Glucose Lowering | Glucose-dependent insulin secretion | Increased urinary glucose excretion | Increased urinary glucose excretion | Increased urinary glucose excretion |
Note: The table provides a qualitative comparison based on available preclinical data. Quantitative data for this compound is not publicly available.
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. However, a general workflow for preclinical evaluation of anti-diabetic agents can be outlined. For SGLT2 inhibitors, some details from preclinical studies are available.
General Preclinical Experimental Workflow for Anti-Diabetic Agents
Dapagliflozin Preclinical Study in Zucker Diabetic Fatty (ZDF) Rats [7][8]
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Drug Administration: Single oral doses of dapagliflozin.
-
Assessments:
-
Hyperglycemia was assessed within 6 hours of dosing.
-
Fasting and postprandial glucose levels were monitored over a 2-week period with once-daily dosing.
-
Oral glucose tolerance tests (OGTT) were performed to assess glucose excursions.
-
Empagliflozin Preclinical Study in ob/ob-/- Mice [9]
-
Animal Model: Prediabetic ob/ob-/- mice.
-
Drug Administration: Empagliflozin treatment for 10 weeks.
-
Assessments:
-
Body weight and food/water intake were monitored.
-
HbA1c was measured at baseline, 5 weeks, and 10 weeks to assess medium-term glucose control.
-
Conclusion
This compound, as a GPR142 agonist, and SGLT2 inhibitors represent two distinct and innovative approaches to the management of type 2 diabetes. While SGLT2 inhibitors are an established class with a well-defined mechanism of action centered on renal glucose excretion and a wealth of clinical data demonstrating cardiovascular and renal benefits, this compound offers a novel, glucose-dependent mechanism for enhancing insulin secretion.
The lack of publicly available clinical data for this compound currently limits a direct and comprehensive efficacy comparison with SGLT2 inhibitors. The preclinical data for this compound suggest promising anti-diabetic effects, and the results of ongoing and future clinical trials are eagerly awaited to fully elucidate its therapeutic potential and position in the evolving landscape of diabetes care. Researchers and clinicians will be keen to see how the glucose-dependent insulin secretion mechanism of GPR142 agonists translates into long-term glycemic control, weight management, and cardiovascular outcomes compared to the established benefits of SGLT2 inhibition.
References
- 1. [PDF] Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus | Semantic Scholar [semanticscholar.org]
- 2. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. Frontiers | Comprehensive review of SGLT2 inhibitors’ efficacy through their diuretic mode of action in diabetic patients [frontiersin.org]
- 6. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibition with empagliflozin improves coronary microvascular function and cardiac contractility in prediabetic ob/ob−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR142: A Novel Target for Type 2 Diabetes – A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Type 2 Diabetes (T2D) therapeutics is continually evolving, with a persistent need for novel mechanisms that offer improved glycemic control, favorable safety profiles, and patient convenience. This guide provides a comprehensive validation overview of the G-protein-coupled receptor 142 (GPR142), an emerging therapeutic target for T2D. We objectively compare the GPR142 mechanism against established alternatives, supported by experimental data and detailed protocols to aid in research and development.
Introduction to GPR142
GPR142 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its natural ligands are the aromatic amino acids L-Tryptophan and L-Phenylalanine.[3] Activation of GPR142 by an agonist potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[4][5] This glucose dependency is a highly attractive feature, as it suggests a lower intrinsic risk of hypoglycemia, a common and dangerous side effect of many existing insulin secretagogues.[1][2][6] Preclinical and early clinical studies have demonstrated the potential of GPR142 agonists to improve glucose tolerance and lower blood glucose levels, positioning it as a promising novel target for T2D.[2][7]
Mechanism of Action & Signaling Pathway
GPR142 primarily couples to the Gαq signaling pathway.[5][6][8] Ligand binding initiates a cascade that is critical for enhancing insulin secretion from β-cells. Recent evidence also suggests a more complex signaling network, including potential Gi coupling and the stimulation of intra-islet glucagon-like peptide-1 (GLP-1) release from adjacent alpha cells, which is required for the full insulinotropic effect.[5][9][10]
Performance Comparison with Alternative Diabetic Targets
The validation of GPR142 as a therapeutic target requires a direct comparison against current standards of care. The following table summarizes key performance and characteristic metrics of GPR142 agonists relative to GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 Inhibitors.
| Feature | GPR142 Agonist | GLP-1 Receptor Agonist (e.g., Semaglutide) | SGLT2 Inhibitor (e.g., Empagliflozin) | DPP-4 Inhibitor (e.g., Sitagliptin) |
| Primary Mechanism | Potentiates glucose-dependent insulin secretion (GSIS) from β-cells.[1][4] | Mimics incretin hormone; enhances GSIS, suppresses glucagon, slows gastric emptying, promotes satiety.[1][9] | Blocks glucose reabsorption in the kidney, leading to urinary glucose excretion.[2][10] | Prevents breakdown of endogenous GLP-1 and GIP, enhancing their effects on GSIS and glucagon suppression.[3] |
| HbA1c Reduction | Promising (Phase 1 showed significant post-meal glucose reduction).[7] | High (up to 2.1% reduction).[11] | Moderate (0.5% - 1.0% reduction).[10] | Modest (0.6% - 0.8% reduction).[12] |
| Hypoglycemia Risk | Low (due to glucose-dependency).[1][2] | Low (when used as monotherapy).[1] | Very Low (insulin-independent mechanism).[13] | Low (glucose-dependent mechanism).[5] |
| Effect on Body Weight | Neutral (observed in preclinical studies).[14] | Significant Weight Loss.[11] | Moderate Weight Loss.[13] | Neutral.[5] |
| Administration | Oral.[2] | Injectable / Oral.[1] | Oral.[10] | Oral.[6] |
| Key Side Effects | Increased glucagon (observed in humans).[7][15] | Gastrointestinal (nausea, vomiting, diarrhea).[1][9] | Genitourinary infections, volume depletion.[2][10] | Generally well-tolerated; rare risk of pancreatitis.[12] |
| Cardiovascular Benefit | To be determined. | Proven (reduction in major adverse cardiovascular events).[16] | Proven (reduction in heart failure hospitalization and CV death).[17] | Neutral. |
Experimental Validation Workflow
The validation of a novel GPR142 agonist follows a standard preclinical drug discovery cascade, moving from in-vitro target engagement to in-vivo efficacy models.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize GPR142 agonists.
In Vitro: IP-1 Accumulation Assay (Gαq Signaling)
This assay quantifies the downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gαq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common format.[18][19]
-
Objective: To measure the dose-dependent activation of GPR142 by a test compound.
-
Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1), IP1 accumulates in the cell upon Gq activation.[19] The assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody, generating a signal inversely proportional to the amount of IP1 produced.[18]
-
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing GPR142 into white, 96-well or 384-well plates and culture until confluent.[18]
-
Compound Preparation: Prepare serial dilutions of the GPR142 agonist test compound in stimulation buffer.
-
Cell Stimulation: Remove culture medium and add the test compound dilutions to the cells. Also include a control agonist and vehicle control.
-
Incubation: Incubate the plate for the optimized time (e.g., 60 minutes) at 37°C. This incubation should occur in a buffer containing LiCl.[20]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., IP1-d2 and anti-IP1-cryptate).[20]
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the ratio of emissions at 665 nm and 620 nm.
-
Analysis: Convert the signal ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the test compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Ex Vivo: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This assay confirms that the target's activation translates to a functional response in the primary cell type of interest.
-
Objective: To determine if a GPR142 agonist potentiates insulin secretion from pancreatic islets in a glucose-dependent manner.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice via collagenase digestion of the pancreas followed by density gradient purification.[21][22]
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium to allow for recovery.[23]
-
Pre-incubation: Hand-pick islets of similar size into groups (e.g., 3-5 islets per replicate). Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRBH) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal secretion state.[23][24]
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing various conditions:
-
Low Glucose (2.8 mM) + Vehicle
-
Low Glucose (2.8 mM) + Test Compound
-
High Glucose (e.g., 16.7 mM) + Vehicle
-
High Glucose (16.7 mM) + Test Compound
-
-
Incubation: Incubate for 60 minutes at 37°C.[24]
-
Supernatant Collection: Carefully collect the supernatant (buffer) from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatant using a commercially available ELISA or RIA kit.
-
Analysis: Compare the amount of insulin secreted under high glucose + compound conditions to high glucose + vehicle to determine the potentiation effect. Confirm lack of effect in low glucose conditions.
-
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental in-vivo model to assess a compound's effect on glucose disposal and overall glycemic control.[7]
-
Objective: To evaluate the ability of an orally administered GPR142 agonist to improve glucose tolerance in an animal model.
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) to handling.
-
Fasting: Fast the mice for 4-6 hours (or overnight, depending on the specific protocol) with free access to water.[4][25]
-
Baseline Blood Glucose: Take a baseline blood sample (Time = -30 min or 0 min) via tail snip and measure blood glucose with a glucometer.[26]
-
Compound Administration: Administer the GPR142 agonist or vehicle control via oral gavage at a pre-determined time before the glucose challenge (e.g., T = -15 or -30 minutes).[7]
-
Glucose Challenge: At T = 0 minutes, administer a bolus of glucose (e.g., 1-2 g/kg body weight) via oral gavage.[4][26]
-
Blood Glucose Monitoring: Collect blood from the tail at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose levels.[25]
-
Analysis: Plot the blood glucose concentration over time for both vehicle and compound-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Conclusion
GPR142 represents a compelling, novel target for the treatment of Type 2 Diabetes. Its β-cell specific expression and glucose-dependent mechanism of action offer a clear rationale for a therapeutic window with a potentially low risk of hypoglycemia. While early clinical data is encouraging, demonstrating proof-of-concept for glucose lowering, the unexpected finding of glucagon stimulation in humans warrants further investigation.[7] Compared to established therapies, GPR142 agonists offer the advantage of oral administration over many injectable GLP-1R agonists and a distinct mechanism from SGLT2 and DPP-4 inhibitors. Continued research, focusing on long-term efficacy, cardiovascular outcomes, and a deeper understanding of its effects on other pancreatic hormones, will be critical in fully validating GPR142's position in the future T2D treatment paradigm.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral DPP-4 inhibitor linagliptin significantly lowers HbA1c after 4 weeks of treatment in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. heart.bmj.com [heart.bmj.com]
- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
A Head-to-Head Comparison: LY3325656 and DPP-4 Inhibitors in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the quest for novel mechanisms of action that can provide improved glycemic control continues. This guide provides a comparative overview of an investigational agent, LY3325656, a GPR142 agonist, and the established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct head-to-head clinical trial data is not yet available, this comparison is based on published preclinical information for this compound and extensive clinical trial data for DPP-4 inhibitors.
Mechanism of Action: A Tale of Two Pathways
This compound , a novel GPR142 agonist, operates through a distinct signaling pathway. GPR142 is a G-protein coupled receptor predominantly expressed in pancreatic islets.[1][2] Activation of GPR142 by an agonist like this compound is understood to stimulate glucose-dependent insulin secretion.[1][3][4] Preclinical studies suggest this is primarily mediated through the Gq signaling pathway, leading to the formation of inositol triphosphate (IP3) and subsequent enhancement of insulin release in response to elevated glucose levels.[2][4] There is also evidence that GPR142 activation can influence glucagon secretion and the release of incretin hormones like GLP-1 from islet cells.[2][5][6]
DPP-4 inhibitors , on the other hand, exert their effects by preventing the degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9][10] The enzyme DPP-4 is responsible for the rapid inactivation of these hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying, all contributing to lower blood glucose levels.[7][8][9][10]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
Direct comparative clinical trial data between this compound and DPP-4 inhibitors is not available. This compound has been identified as advancing to Phase 1 clinical trials, but no public results have been disclosed.[3] The most recent development update in June 2020 indicated no new reports for its Phase 1 development.[11]
The following tables summarize the established clinical data for commonly prescribed DPP-4 inhibitors.
Table 1: Efficacy of DPP-4 Inhibitors in Type 2 Diabetes (Placebo-Controlled Monotherapy Trials)
| Parameter | Sitagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Mean Baseline HbA1c | ~8.0% | ~8.0% | ~8.0% | ~8.0% |
| Mean Change in HbA1c from Baseline | -0.5% to -0.8%[8] | -0.6% to -0.7%[12] | -0.5% to -0.7% | -0.58%[13] |
| Placebo-Adjusted HbA1c Reduction | ~0.6% to 0.85%[10] | ~0.5% | ~0.6% | ~0.6%[9] |
| Proportion of Patients Achieving HbA1c <7% | ~40-47%[7][10] | Data varies by study | Data varies by study | ~45% |
Table 2: Safety Profile of DPP-4 Inhibitors
| Adverse Event | Sitagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Hypoglycemia (as monotherapy) | Low risk, similar to placebo[14] | Low risk, similar to placebo | Low risk, similar to placebo[15] | Low risk, similar to placebo |
| Weight Change | Generally weight neutral[7][10] | Generally weight neutral[16] | Generally weight neutral[15] | No weight gain[13] |
| Common Adverse Events | Nasopharyngitis, headache, upper respiratory tract infection | Upper respiratory tract infection, urinary tract infection, headache | Nasopharyngitis | Nasopharyngitis, headache, upper respiratory tract infection |
| Cardiovascular Safety | Generally considered safe; SAVOR-TIMI 53 trial showed a potential increased risk of hospitalization for heart failure with saxagliptin.[17][18] | See Sitagliptin | Generally considered safe | Generally considered safe |
Experimental Protocols: A Look at Clinical Trial Design
The clinical development of DPP-4 inhibitors has involved numerous randomized, double-blind, placebo-controlled trials. Below are generalized experimental protocols representative of pivotal studies for these agents.
Key Methodological Components of DPP-4 Inhibitor Trials:
-
Study Design: Most are multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13][16][19]
-
Patient Population: Typically includes adults with T2DM who have inadequate glycemic control on diet and exercise alone or on a stable dose of metformin or other background therapies.[19][20][21]
-
Intervention: Once-daily oral administration of the DPP-4 inhibitor at a specified dose (e.g., sitagliptin 100 mg, linagliptin 5 mg, saxagliptin 5 mg, alogliptin 25 mg) compared to a matching placebo.[16][19][22][23][24]
-
Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to a predefined time point (e.g., 12, 24, or 52 weeks).[13][16]
-
Secondary Efficacy Endpoints: These often include the change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c of less than 7.0%.[20][24]
-
Safety Assessments: Monitoring of adverse events, including the incidence of hypoglycemia, and changes in body weight and other vital signs.[13][16]
Conclusion and Future Outlook
This compound, as a GPR142 agonist, represents a novel therapeutic approach for T2DM by directly stimulating glucose-dependent insulin secretion through a pathway distinct from the incretin system. Preclinical data suggests potential benefits, but the lack of publicly available clinical data makes a definitive comparison with DPP-4 inhibitors premature.
DPP-4 inhibitors are a well-established class of oral antihyperglycemic agents with a proven track record of modest HbA1c reduction, a low risk of hypoglycemia when used as monotherapy, and a generally neutral effect on body weight. They are often used as monotherapy or in combination with other diabetes medications.
The future development and potential clinical data from this compound and other GPR142 agonists will be critical to understanding their place in the T2DM treatment paradigm and how they compare to existing therapies like DPP-4 inhibitors in terms of efficacy, safety, and long-term outcomes. Researchers and clinicians will be keenly awaiting further data to determine the potential advantages of this novel mechanism of action.
References
- 1. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. LY 3325656 - AdisInsight [adisinsight.springer.com]
- 12. Saxagliptin – Treatment for Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Efficacy and safety of alogliptin in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JMIR Research Protocols - Effect of Sitagliptin and Metformin on Prediabetes Progression to Type 2 Diabetes - A Randomized, Double-Blind, Double-Arm, Multicenter Clinical Trial: Protocol for the Sitagliptin and Metformin in PreDiabetes (SiMePreD) Study [researchprotocols.org]
- 15. researchgate.net [researchgate.net]
- 16. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Utility of saxagliptin in the treatment of type 2 diabetes: review of " by Renuka Jain [institutionalrepository.aah.org]
- 18. DSpace [research-repository.griffith.edu.au]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Double‐blind, randomized clinical trial assessing the efficacy and safety of early initiation of sitagliptin during metformin uptitration in the treatment of patients with type 2 diabetes: The CompoSIT‐M study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sitagliptin for Type 2 Diabetes with Genetic Mutation · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of GPR142 Agonist Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various agonists targeting the G protein-coupled receptor 142 (GPR142), a promising therapeutic target for type 2 diabetes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the receptor's signaling pathway.
GPR142, a receptor predominantly expressed in pancreatic β-cells, plays a crucial role in stimulating glucose-dependent insulin secretion.[1] Its activation by agonists enhances insulin release, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[1][2] This guide focuses on a comparative analysis of the potency of both endogenous and synthetic GPR142 agonists.
GPR142 Agonist Potency: A Tabulated Comparison
The following table summarizes the reported potency (EC50 values) of various GPR142 agonists in key in vitro functional assays. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a more potent agonist. The data presented here is derived from studies utilizing inositol monophosphate (IP-1) accumulation and cyclic adenosine monophosphate (cAMP) assays to assess receptor activation.
| Agonist | Assay Type | Species | EC50 (µM) | Reference |
| Endogenous Agonists | ||||
| L-Tryptophan | IP-1 Accumulation | Human | 2.9 | [3] |
| L-Tryptophan | cAMP Inhibition | Human | 0.44 | [3] |
| L-Phenylalanine | IP-1 Accumulation | Human | 28 | [3] |
| L-Phenylalanine | cAMP Inhibition | Human | 4.8 | [3] |
| Synthetic Agonists | ||||
| Compound A (CpdA) | IP-1 Accumulation | Human | 0.019 | [3] |
| Compound A (CpdA) | cAMP Inhibition | Human | 0.005 | [3] |
| Compound 1 | IP-1 Accumulation | Human | 1.5 | [1] |
| Compound 33 | Inositol Phosphate Assay | Not Specified | Potent Agonist | [2] |
| C-22 | Inositol Phosphate Assay | Not Specified | Potent Agonist | [4] |
Note: Specific EC50 values for Compound 33 and C-22 in these particular in vitro assays were not publicly available in the reviewed literature; however, they are described as potent agonists.
GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor is known to couple to both Gq and Gi alpha-subunits of the heterotrimeric G protein.
-
Gq Pathway: Agonist binding to GPR142 triggers the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
-
Gi Pathway: GPR142 activation can also engage the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates this signaling cascade:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of GPR142 agonist potency.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway, as an indicator of GPR142 activation.
Workflow Diagram:
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human GPR142 in 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Agonist Stimulation: The following day, replace the culture medium with a stimulation buffer containing varying concentrations of the GPR142 agonist.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for IP-1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the IP-1 detection reagents, typically utilizing a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence). This involves an IP-1 analog labeled with a fluorescent donor and an anti-IP-1 antibody labeled with a fluorescent acceptor.
-
Signal Measurement: After a further incubation period (e.g., 1 hour at room temperature), measure the HTRF signal using a compatible microplate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Data Analysis: Calculate EC50 values from the dose-response curves.
Intracellular Calcium Flux Assay
This assay measures transient increases in intracellular calcium concentration upon GPR142 activation. While the literature suggests that potent GPR142 agonists do not typically induce an acute calcium flux, this assay is crucial for characterizing the full signaling profile of novel compounds.
Methodology:
-
Cell Preparation: Plate GPR142-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (4 µM), in a suitable assay buffer (e.g., HBSS). Incubate for 45-60 minutes at 37°C in the dark.[5][6]
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Signal Detection: Place the plate in a fluorescence microplate reader equipped with an injector. Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm for Fluo-4) for a few seconds.[5] Inject the GPR142 agonist at various concentrations and immediately begin kinetic reading of the fluorescence signal for several minutes to capture any transient calcium response.
-
Controls: Include a positive control, such as ATP or a calcium ionophore like ionomycin, to confirm cell viability and assay performance.[7] A vehicle control (e.g., DMSO) serves as the negative control.
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response over baseline for each agonist concentration and calculate EC50 values if a response is observed.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the primary physiological function of GPR142 activation in pancreatic β-cells.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice.
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.
-
Stimulation: Transfer the islets to a fresh KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without the GPR142 agonist at various concentrations.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Determine the fold-increase in insulin secretion in the presence of the agonist compared to the high-glucose control.
References
- 1. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. hellobio.com [hellobio.com]
- 7. bu.edu [bu.edu]
Navigating the Landscape of Novel Type 2 Diabetes Therapies: A Comparative Analysis of LY3325656
For Researchers, Scientists, and Drug Development Professionals
The global search for more effective and safer treatments for type 2 diabetes (T2D) has led to the exploration of novel mechanisms of action. One such target is the G-protein-coupled receptor 142 (GPR142). This guide provides a comprehensive comparison of the first-in-human phase 1 clinical trial results for LY3325656, a GPR142 agonist, with other therapeutic alternatives for T2D. The information is based on publicly available data from the clinical trial NCT03115099, presented at the 79th Annual Scientific Sessions of the American Diabetes Association (ADA) in 2019.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic findings from the single-dose phase 1 study of this compound in healthy volunteers and patients with T2D. It is important to note that detailed statistical analyses beyond what was presented in the publicly available abstract are not available.
Table 1: Pharmacokinetic Profile of this compound in Healthy Volunteers
| Parameter | Value |
| Dose Range Tested | Up to 1950 mg (single dose) |
| Median Time to Peak Concentration (Tmax) | 4 hours |
| Half-life (t½) | 4.59 hours |
Table 2: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes
| Parameter | Dose | Result |
| Glucose-Dependent Insulin Secretion | 750-1950 mg | Increased insulin secretion at higher doses |
| Post-meal Glucose Levels (2-hour AUC) | 1950 mg | >10% reduction during a mixed meal tolerance test |
| Post-meal GLP-1 AUC | 1950 mg | Increased in some, but not all, patients |
| Serum Glucagon Levels | Not specified | Consistently increased |
Experimental Protocols
The phase 1 study of this compound (NCT03115099) was a multi-part, single-dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
Study Design:
-
Part 1: Dose Escalation in Healthy Volunteers: A single ascending dose design was used to evaluate the safety and pharmacokinetics of this compound in 24 healthy volunteers. Doses were escalated up to 1950 mg.
-
Part 2: Glucose-Dependent Insulin Secretion (GDIS) Evaluation: A graded glucose infusion was utilized to assess the effect of this compound on GDIS at higher doses (750-1950 mg).
-
Part 3: Crossover Design in Patients with T2D: A 4-period crossover study was conducted in 12 patients with T2D to investigate the glucose-lowering and incretin pharmacology of this compound. The treatment periods consisted of:
-
Placebo
-
This compound (1950 mg)
-
This compound + a DPP-IV inhibitor
-
A GLP-1 receptor agonist
-
Key Methodologies:
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the concentration of this compound and its metabolites.
-
Pharmacodynamic Assessments:
-
Graded Glucose Infusion: This technique involves intravenously infusing glucose at increasing rates to assess the pancreatic beta-cell response under controlled hyperglycemic conditions.
-
Mixed Meal Tolerance Test (MMTT): This test evaluates postprandial glucose and hormone responses to a standardized meal, providing insights into the drug's effect on glucose metabolism in a more physiological setting.
-
Hormone Measurements: Serum levels of insulin, glucagon, GLP-1, and GIP were measured to understand the incretin and counter-regulatory hormone response to this compound.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams have been generated using the DOT language.
Caption: GPR142 signaling pathway in pancreatic beta-cells.
Caption: Phase 1 clinical trial workflow for this compound.
Comparison with Other Type 2 Diabetes Therapies
This compound, as a GPR142 agonist, represents a novel mechanism of action for the treatment of T2D. The following table provides a high-level comparison with established classes of oral and injectable anti-diabetic drugs.
Table 3: Comparison of this compound with Other T2D Therapeutic Classes
| Therapeutic Class | Mechanism of Action | Primary Efficacy | Key Side Effects |
| GPR142 Agonist (this compound) | Stimulates glucose-dependent insulin secretion from pancreatic beta-cells. | Moderate glucose lowering. | Generally well-tolerated in Phase 1. |
| Biguanides (e.g., Metformin) | Decreases hepatic glucose production and increases insulin sensitivity. | High glucose lowering. | GI side effects, lactic acidosis (rare). |
| Sulfonylureas (e.g., Glipizide) | Stimulates insulin secretion regardless of glucose levels. | High glucose lowering. | Hypoglycemia, weight gain. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Increases incretin levels (GLP-1, GIP), leading to glucose-dependent insulin secretion and reduced glucagon. | Moderate glucose lowering. | Generally well-tolerated, potential for pancreatitis. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Blocks glucose reabsorption in the kidneys, increasing urinary glucose excretion. | Moderate glucose lowering, cardiovascular and renal benefits. | Genital yeast infections, urinary tract infections. |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Mimics the action of GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon, slowing gastric emptying, and promoting satiety. | High glucose lowering, weight loss, cardiovascular benefits. | GI side effects (nausea, vomiting). |
Conclusion
The phase 1 clinical trial of this compound demonstrated that this novel GPR142 agonist was well-tolerated and exhibited promising pharmacodynamic effects, including glucose-dependent insulin secretion and a reduction in post-meal glucose levels in patients with type 2 diabetes. The observed increase in glucagon secretion is a notable finding that warrants further investigation.
Compared to existing therapies, this compound offers a new mechanism of action that could potentially be used in combination with other agents. However, the lack of publicly available detailed quantitative data from the phase 1 trial and the absence of information on its long-term efficacy and safety make it difficult to definitively position it within the current T2D treatment landscape. Further clinical development and data disclosure will be crucial to fully understand the therapeutic potential of GPR142 agonists like this compound. Researchers and drug development professionals should monitor for future publications and presentations related to this compound and other GPR142 agonists to stay abreast of this emerging area of diabetes research.
A Comparative Guide to Insulin Secretion Mechanisms: LY3325656 vs. Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic mechanisms of the novel GPR142 agonist, LY3325656, and the established class of insulin secretagogues, sulfonylureas. While direct head-to-head clinical trial data comparing this compound and sulfonylureas on insulin secretion is not yet publicly available, this guide synthesizes preclinical and mechanistic data to highlight their distinct modes of action on pancreatic β-cells.
Executive Summary
| Feature | This compound | Sulfonylureas (e.g., Glibenclamide, Glimepiride) |
| Target | G protein-coupled receptor 142 (GPR142) | ATP-sensitive potassium (KATP) channel (SUR1 subunit) |
| Mechanism of Action | Activates Gq-protein signaling cascade, potentiating glucose-stimulated insulin secretion. | Directly binds to and inhibits the SUR1 subunit of the KATP channel, leading to channel closure. |
| Glucose Dependency | Strictly glucose-dependent; enhances insulin secretion only in the presence of elevated glucose.[1][2] | Largely glucose-independent; can stimulate insulin secretion even at low glucose concentrations.[1] |
| Signaling Pathway | Gq → Phospholipase C (PLC) → IP3 & DAG → Increased intracellular Ca2+ and PKC activation.[1] | KATP channel closure → Membrane depolarization → Opening of voltage-gated Ca2+ channels → Ca2+ influx. |
| Risk of Hypoglycemia | Lower theoretical risk due to glucose-dependency.[2][3] | A known side effect, particularly in the absence of carbohydrate intake.[1] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of this compound and sulfonylureas lies in their distinct molecular targets and the subsequent signaling cascades they trigger within the pancreatic β-cell.
This compound: A GPR142 Agonist
This compound acts as a selective agonist for GPR142, a G protein-coupled receptor expressed on pancreatic β-cells.[4] Its mechanism for potentiating insulin secretion is entirely dependent on ambient glucose levels.[1][2] In the presence of elevated glucose, which initiates the primary insulin secretion pathway, this compound enhances this response through the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, further augmenting the calcium signal initiated by glucose metabolism, while DAG activates protein kinase C (PKC). This dual action potentiates the exocytosis of insulin-containing granules.
Sulfonylureas: KATP Channel Blockers
Sulfonylureas exert their insulinotropic effect by directly binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding event triggers the closure of the KATP channel, independent of intracellular ATP levels. The closure of these channels reduces potassium efflux, leading to depolarization of the β-cell membrane. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin granules. A key characteristic of this mechanism is its ability to stimulate insulin secretion even at low blood glucose levels, which underlies the risk of hypoglycemia associated with this class of drugs.[1]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize and compare the effects of insulin secretagogues like this compound and sulfonylureas.
Pancreatic Islet Perifusion Assay for Dynamic Insulin Secretion
This assay allows for the real-time measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.
References
- 1. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Receptor Cross-Reactivity Profile of LY3325656
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-reactivity profile of LY3325656, a potent and selective G protein-coupled receptor 142 (GPR142) agonist, against a panel of other receptors, ion channels, and enzymes. While specific proprietary data for this compound's interactions with a broad safety panel is not publicly available, this document outlines the typical selectivity screening process for a clinical candidate and presents a representative profile based on standard industry practices.
This compound has been identified as a first-in-class GPR142 agonist that progressed to Phase 1 clinical trials for the treatment of Type 2 diabetes.[1] GPR142 is a G protein-coupled receptor primarily expressed in pancreatic β-cells, and its activation leads to glucose-dependent insulin secretion.[1]
Understanding Off-Target Interactions
In drug development, assessing the selectivity of a compound is crucial to predict potential adverse effects. Off-target binding occurs when a drug interacts with unintended proteins, which can lead to undesired pharmacological effects. Comprehensive in vitro screening against a panel of common off-targets is a standard procedure before a compound advances to clinical trials. A common screening panel used in the pharmaceutical industry is the SafetyScreen44™ panel by Eurofins Discovery, which assesses activity at 44 different receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[2][3][4]
Expected Selectivity Profile of a GPR142 Agonist
A highly selective compound will show potent activity at its primary target (GPR142) with minimal or no significant activity at other targets at therapeutically relevant concentrations. For a compound like this compound, it is anticipated that screening at a concentration of 10 µM against a safety panel would show minimal inhibition (typically <50%) of binding or activity for the vast majority of targets.
The following table represents a hypothetical but representative outcome for a selective compound like this compound when tested against a standard safety panel.
Table 1: Representative Cross-Reactivity Data for a Selective GPR142 Agonist
| Target Class | Representative Targets Screened | Expected % Inhibition at 10 µM |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (µ, δ, κ) | < 50% |
| Ion Channels | hERG, Nav1.5, Cav1.2, KCNQ1/mink | < 50% |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | < 50% |
| Enzymes | Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs) | < 50% |
Note: This table is illustrative and not based on publicly available data for this compound. The values represent the desired profile for a selective compound.
GPR142 Signaling Pathway
Activation of GPR142 by an agonist like this compound initiates a signaling cascade that results in glucose-stimulated insulin secretion. The receptor is known to couple to Gq and can also activate Gi signaling pathways.
Caption: GPR142 signaling pathway initiated by an agonist.
Experimental Protocols
The assessment of a compound's cross-reactivity is typically performed using a panel of in vitro assays. A common and robust method for evaluating interactions with GPCRs is the competitive radioligand binding assay.
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the affinity of a test compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Cells stably expressing the receptor of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a specific radioligand for the receptor, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation:
-
The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While the precise cross-reactivity profile of this compound is proprietary, the standard drug discovery process necessitates a thorough evaluation of off-target activities. A selective GPR142 agonist like this compound is expected to exhibit high potency for its target receptor with minimal interaction with a broad range of other receptors, ion channels, and enzymes. This high degree of selectivity is a key factor in minimizing the potential for adverse drug reactions and is a critical step in the development of a safe and effective therapeutic agent. Further disclosure of preclinical safety data from the manufacturer would be required for a definitive comparative analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LY3325656
This document provides crucial safety and logistical guidance for the proper disposal of LY3325656, a novel GPR142 agonist used in pre-clinical and Phase 1 clinical trials for the treatment of Type 2 diabetes.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Note: As no specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is publicly available, the following guidelines are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and requirements.
I. Guiding Principles for Chemical Waste Management
All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and other labware, must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in the general trash or poured down the drain. The primary route for disposal is through your institution's designated hazardous waste management program.
II. Personal Protective Equipment (PPE) While Handling Waste
Before handling any waste materials, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact with chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills. |
III. Step-by-Step Disposal Protocol
The following is a generalized, step-by-step protocol for the safe disposal of this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or the first rinse of contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix incompatible wastes.[3]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic"). Include the accumulation start date.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[3]
-
Use secondary containment for all liquid waste containers to prevent spills.[3]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period.[3]
IV. Quantitative Waste Logging
For accurate tracking and regulatory compliance, all generated this compound waste must be quantified. Use a log to record waste generation prior to its collection.
| Waste ID | Generation Date | Physical State (Solid/Liquid) | Composition of Waste | Quantity (grams or mL) | Generating Researcher | EHS Pickup Request Date |
| This compound-W-2025-001 | 2025-10-27 | Liquid | 5 mg this compound in 50 mL DMSO | 50 mL | Dr. J. Doe | 2025-10-28 |
| This compound-W-2025-002 | 2025-10-27 | Solid | Contaminated gloves and wipes | 250 g | Dr. J. Doe | 2025-10-28 |
V. Emergency Procedures for Spills
In the event of a spill, immediately alert personnel in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Isolate: Cordon off the spill area.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Use a chemical spill kit to absorb and contain the spill.
-
Clean: Collect the contaminated absorbent material and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
VI. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of LY3325656: A Guide for Laboratory Professionals
Crucial Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
When handling novel research compounds like LY3325656, a GPR142 agonist developed for the treatment of Type 2 diabetes, ensuring the safety of laboratory personnel is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent, non-volatile small molecules in a research setting provide a strong framework for safe operational and disposal procedures. This guide offers procedural, step-by-step guidance to directly address key operational questions.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling compounds like this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols for hazardous chemicals.
| Body Part | Recommended PPE | Rationale |
| Eyes | Safety glasses with side shields or splash goggles | Protects against accidental splashes and airborne particles. |
| Hands | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents dermal absorption, a primary route of exposure for many small molecules. |
| Body | A dedicated lab coat, worn fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | A properly fitted N95 respirator or higher, especially when handling powders or creating aerosols | Minimizes the risk of inhalation, another significant route of exposure. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that every stage of handling this compound is conducted with safety as the priority.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping documents.
2. Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood to minimize inhalation exposure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Handling and Storage:
-
Always handle solutions of this compound with gloves and eye protection.
-
Store the compound in a secure, well-ventilated, and clearly designated area, away from incompatible materials.
-
Access to the compound should be restricted to authorized personnel.
4. Spills and Decontamination:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an appropriate absorbent material.
-
Decontaminate the area with a suitable cleaning agent. All materials used for cleanup should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the logical progression of steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[5] Do not dispose of this waste down the drain.
-
Solid Waste: Solid waste, such as contaminated gloves and weighing boats, should be placed in a sealed bag within the hazardous waste container.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][4] This typically involves arranging for pickup by a certified hazardous waste disposal service.
Disclaimer: The information provided here is based on general laboratory safety principles for handling potent research compounds. In the absence of a specific Safety Data Sheet for this compound, it is imperative that a thorough risk assessment is conducted by qualified personnel before any handling of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Discovery of this compound: A GPR142 agonist suitable for clinical testing in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
